2-Hydrazino-6-methyl-1,3-benzothiazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-methyl-1,3-benzothiazol-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-5-2-3-6-7(4-5)12-8(10-6)11-9/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQJZJBFHUUYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365939 | |
| Record name | 2-Hydrazinyl-6-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20174-69-0 | |
| Record name | 2-Hydrazinyl-6-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Hydrazino-6-methyl-1,3-benzothiazole from p-toluidine: An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-Hydrazino-6-methyl-1,3-benzothiazole, a valuable heterocyclic building block, starting from the readily available precursor, p-toluidine. The synthesis is a two-step process involving the initial formation of a 2-aminobenzothiazole intermediate via electrophilic thiocyanation and subsequent cyclization, followed by the conversion of the amino group to a hydrazine moiety. This document details the underlying chemical principles, provides step-by-step experimental protocols, and presents key reaction data in a structured format for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Overall Synthetic Pathway
The transformation of p-toluidine into this compound is efficiently achieved in two primary synthetic steps. The first step involves the conversion of p-toluidine to 2-Amino-6-methyl-1,3-benzothiazole. The second step is the subsequent conversion of this amino-intermediate to the final hydrazino product.
Caption: Overall two-step synthesis from p-toluidine to the target compound.
Step 1: Synthesis of 2-Amino-6-methyl-1,3-benzothiazole
The initial step of the synthesis involves the formation of the benzothiazole ring system from p-toluidine. This reaction, a variation of the Hugershoff benzothiazole synthesis, proceeds via in-situ thiocyanation of the aromatic ring followed by intramolecular cyclization.
Reaction Principle: p-Toluidine is treated with a thiocyanate salt (such as potassium or sodium thiocyanate) and an oxidizing agent like bromine in an acidic medium, typically glacial acetic acid.[1] The bromine oxidizes the thiocyanate to generate an electrophilic thiocyanogen species, which then attacks the electron-rich aromatic ring of p-toluidine, preferentially at the position para to the activating amino group. However, since the para position is blocked by the methyl group, the thiocyanation occurs at the ortho position. The resulting thiocyanate intermediate then undergoes a spontaneous intramolecular cyclization to form the stable 2-amino-6-methyl-1,3-benzothiazole ring.
This protocol is adapted from established procedures for the synthesis of 2-aminobenzothiazoles from anilines.[2][3]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add glacial acetic acid (e.g., 100 mL) and cool the flask in an ice-water bath to below 10°C.
-
Addition of Reagents: To the cooled acetic acid, add potassium thiocyanate (e.g., 0.12 mol) followed by the slow addition of p-toluidine (0.1 mol). Stir the mixture to form a suspension.
-
Bromine Addition: Prepare a solution of bromine (e.g., 0.1 mol) in glacial acetic acid (e.g., 30 mL). Add this bromine solution dropwise from the dropping funnel to the stirred suspension over a period of 1-2 hours. It is critical to maintain the internal reaction temperature below 10°C during the addition.
-
Reaction Progression: After the bromine addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 10-12 hours, or overnight.[2]
-
Product Isolation: Pour the reaction mixture into a beaker containing cold water (e.g., 500 mL). A precipitate will form.
-
Neutralization: Carefully neutralize the solution by adding concentrated ammonia solution until the pH is approximately 6-7. This will precipitate the product fully.[2]
-
Purification: Filter the resulting solid precipitate, wash it thoroughly with water, and dry it. The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture.[4]
Caption: Workflow for the synthesis of 2-Amino-6-methyl-1,3-benzothiazole.
| Parameter | Value | Reference |
| Compound | 2-Amino-6-methyl-1,3-benzothiazole | |
| Molecular Formula | C₈H₈N₂S | N/A |
| Molecular Weight | 164.23 g/mol | N/A |
| Melting Point | 123-128 °C (crude) | [4] |
| Yield | 56% to >90% (method dependent) | [3][4][5] |
Step 2: Synthesis of this compound
The final step converts the 2-amino group of the intermediate into the desired 2-hydrazino functionality. While this can be achieved via a diazotization-reduction sequence, a more direct and common method is the nucleophilic displacement reaction with hydrazine hydrate.
Reaction Principle: The reaction involves heating 2-Amino-6-methyl-1,3-benzothiazole with hydrazine hydrate in a high-boiling solvent like ethylene glycol.[2][3] The presence of a strong acid, such as concentrated hydrochloric acid, is used to protonate the exocyclic amino group, facilitating the nucleophilic attack by hydrazine. The reaction proceeds via a displacement mechanism to yield the final product.
This protocol is based on established procedures for the conversion of 2-aminobenzothiazoles to their 2-hydrazino counterparts.[2][3]
-
Reagent Preparation: In a round-bottom flask placed in an ice bath, add hydrazine hydrate (e.g., 8-10 molar equivalents). With constant stirring, add concentrated hydrochloric acid dropwise, ensuring the temperature remains between 5-10°C.
-
Addition of Reactants: To this cold solution, add ethylene glycol (as a solvent) and 2-Amino-6-methyl-1,3-benzothiazole (1 molar equivalent).
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux for approximately 3-6 hours.[2][3] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. A solid product will typically precipitate out.
-
Purification: Filter the solid, wash it with water to remove any residual salts and solvent, and then dry it. The product can be purified by recrystallization from ethanol to yield the final this compound.[3]
Caption: Workflow for the synthesis of this compound.
| Parameter | Value | Reference |
| Compound | This compound | |
| Molecular Formula | C₈H₉N₃S | N/A |
| Molecular Weight | 179.24 g/mol | N/A |
| Melting Point | 195-197 °C (for unsubstituted analog) | [3] |
| Yield | ~85% (for unsubstituted analog) | [3] |
Conclusion
The synthesis of this compound from p-toluidine is a robust and well-documented two-step process. The methodology relies on fundamental organic reactions, including electrophilic aromatic substitution, intramolecular cyclization, and nucleophilic displacement. The protocols provided herein are based on established literature and offer a reliable pathway for obtaining this key synthetic intermediate, which serves as a versatile precursor for the development of novel compounds in medicinal and materials chemistry. Researchers should adhere to standard laboratory safety practices when handling the reagents involved, particularly bromine and hydrazine hydrate.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Hydrazino-6-methyl-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Hydrazino-6-methyl-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its molecular structure, spectral characteristics, and other key physical and chemical properties. Detailed experimental protocols for its synthesis are also presented. The information herein is intended to serve as a foundational resource for researchers engaged in the study and application of this molecule.
Chemical Identity and Molecular Structure
This compound is a derivative of the benzothiazole heterocyclic system, featuring a hydrazino group at the 2-position and a methyl group at the 6-position.
Table 1: General and Molecular Information
| Parameter | Value | Reference |
| IUPAC Name | (6-methyl-1,3-benzothiazol-2-yl)hydrazine | N/A |
| CAS Number | 20174-69-0 | N/A |
| Molecular Formula | C₈H₉N₃S | [1] |
| Molecular Weight | 179.24 g/mol | [1] |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)NN | N/A |
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is provided below. It is important to note that experimental data for this specific compound is limited in publicly accessible literature. Therefore, some properties are based on computational predictions or data from closely related analogs.
Table 2: Physicochemical Data
| Property | Value/Description | Remarks |
| Melting Point | Data not available | The related compound 2-hydrazinobenzothiazole has a melting point of 198-202 °C. |
| Boiling Point | 340.3 °C at 760 mmHg | Predicted |
| Solubility | Data not available | Likely soluble in organic solvents like ethanol and DMSO. The related 2-hydrazinobenzothiazole is soluble in hot methanol. |
| pKa | 2.79 ± 0.20 | Predicted |
| LogP | 2.17 | Predicted |
Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzothiazole ring, the methyl group protons, and the protons of the hydrazino group. The chemical shifts of the aromatic protons would be influenced by the positions of the methyl and hydrazino substituents.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the benzothiazole core, the methyl group, and any solvent used.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the hydrazine group (typically in the range of 3100-3400 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-H stretching of the aromatic and methyl groups.
UV-Visible (UV-Vis) Spectroscopy
Benzothiazole derivatives typically exhibit absorption maxima in the UV region. The UV-Vis spectrum of the title compound is expected to show characteristic absorbance peaks related to the electronic transitions within the benzothiazole aromatic system.
Crystallography
As of the latest literature review, the single-crystal X-ray structure of this compound has not been reported. However, the crystal structure of the isomeric compound, 2-Hydrazinyl-4-methyl-1,3-benzothiazole, has been determined.[2] This related structure reveals a nearly planar benzothiazole ring system.[2] It crystallizes in a monoclinic system, and its molecules are linked by intermolecular N-H···N hydrogen bonds.[2]
Table 3: Crystallographic Data for the Isomer 2-Hydrazinyl-4-methyl-1,3-benzothiazole[2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 3.893(2) |
| b (Å) | 7.312(4) |
| c (Å) | 14.137(8) |
| β (º) | 93.416(13) |
| Volume (ų) | 401.7(4) |
| Z | 2 |
Experimental Protocols
The synthesis of this compound typically involves a two-step process, starting from p-toluidine.
Synthesis of 2-Amino-6-methylbenzothiazole
This intermediate is synthesized from p-toluidine and sodium thiocyanate in the presence of sulfuric acid and chlorobenzene.
-
Materials:
-
p-Toluidine
-
Chlorobenzene
-
Concentrated Sulfuric Acid
-
Sodium Thiocyanate
-
Ethanol
-
Activated Charcoal (Norit)
-
Concentrated Ammonium Hydroxide
-
-
Procedure:
-
A solution of p-toluidine in chlorobenzene is prepared in a three-necked flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel.
-
Concentrated sulfuric acid is added dropwise to form a fine suspension of p-toluidine sulfate.
-
Sodium thiocyanate is added, and the mixture is heated.
-
After cooling, the mixture is made alkaline with concentrated ammonium hydroxide to precipitate the product.
-
The crude product is filtered, washed, and then recrystallized from ethanol with the aid of activated charcoal to yield pale yellow granular 2-amino-6-methylbenzothiazole.[2]
-
Synthesis of this compound
This final step involves the conversion of the amino group to a hydrazino group using hydrazine hydrate.
-
Materials:
-
2-Amino-6-methylbenzothiazole
-
Concentrated Hydrochloric Acid
-
Hydrazine Hydrate
-
Ethylene Glycol
-
-
General Procedure:
-
Concentrated hydrochloric acid is added dropwise to hydrazine hydrate at a low temperature (0-5 °C).
-
Ethylene glycol and 2-amino-6-methylbenzothiazole are then added to the mixture.
-
The reaction mixture is refluxed for several hours.
-
Upon cooling, the product precipitates and is collected by filtration.
-
The solid is then recrystallized from a suitable solvent, such as ethanol, to yield the final product.[3]
-
References
A Technical Guide to 2-Hydrazino-6-methyl-1,3-benzothiazole (CAS: 20174-69-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydrazino-6-methyl-1,3-benzothiazole is a heterocyclic organic compound featuring a benzothiazole core structure substituted with a hydrazino group. While not extensively studied for its own direct biological effects, it serves as a critical and versatile precursor in synthetic and medicinal chemistry. Its true value lies in its role as a scaffold for the development of a wide array of pharmacologically active derivatives. The reactive hydrazino group allows for straightforward modification, leading to the synthesis of benzothiazole-hydrazone analogs which have demonstrated significant potential across various therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition applications. This document provides a comprehensive technical overview of its physicochemical properties, synthesis protocols, chemical reactivity, and the biological potential of its derivatives, intended to support research and development efforts in drug discovery.
Physicochemical and Structural Properties
This compound is a solid compound with the molecular formula C₈H₉N₃S.[1][2][3] Its structure is characterized by a bicyclic system where a benzene ring is fused to a thiazole ring, with a methyl group at position 6 and a hydrazino (-NHNH₂) group at position 2. This arrangement provides a rigid scaffold with a key reactive site for further chemical elaboration.
| Property | Value | Source(s) |
| CAS Number | 20174-69-0 | [1][2][3] |
| Molecular Formula | C₈H₉N₃S | [1][2][3] |
| Molecular Weight | 179.24 g/mol | [1][3] |
| Monoisotopic Mass | 179.05171847 u | [1] |
| Boiling Point (Predicted) | 340.3 °C at 760 mmHg | [1] |
| pKa (Predicted) | 2.79 ± 0.20 | [1] |
| ACD/LogP (Predicted) | 2.17 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Topological Polar Surface Area | 79.2 Ų | [1] |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)NN | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from p-toluidine.[4][5][6] The first step involves the formation of the benzothiazole ring, followed by the introduction of the hydrazino group.
References
- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. 20174-69-0 | CAS DataBase [m.chemicalbook.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Rising Therapeutic Potential of 2-Hydrazino-6-methyl-1,3-benzothiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a bicyclic heterocyclic compound, is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] Among its varied derivatives, those incorporating a hydrazino moiety at the 2-position and a methyl group at the 6-position have emerged as a particularly promising class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 2-hydrazino-6-methyl-1,3-benzothiazole derivatives, with a focus on their anticancer, antimicrobial, and antifungal properties.
Synthesis of this compound Derivatives
The synthesis of this compound and its subsequent derivatives typically follows a multi-step synthetic route, commencing from a substituted aniline. A general synthetic pathway is outlined below.
General Synthetic Workflow
References
Mechanism of action of benzothiazole hydrazine analogs
An In-depth Technical Guide to the Mechanism of Action of Benzothiazole Hydrazine Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzothiazole, a bicyclic heterocyclic compound, and its derivatives, particularly those incorporating a hydrazine or hydrazone moiety, represent a versatile scaffold in medicinal chemistry. These analogs have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, enzyme inhibitory, antimicrobial, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action of benzothiazole hydrazine analogs. It details their molecular interactions, effects on signaling pathways, and inhibition of key enzymes. This document summarizes quantitative data, outlines detailed experimental protocols, and provides visual representations of key pathways and workflows to serve as a vital resource for professionals in drug discovery and development.
Introduction to Benzothiazole Hydrazine Analogs
Benzothiazole is a privileged scaffold in drug discovery, known for its ability to interact with a diverse range of biological targets.[1] The fusion of a benzene ring with a thiazole ring creates a planar, π-delocalized system capable of engaging in various non-covalent interactions with biomolecules.[2][3] The incorporation of a hydrazine (-NH-NH2) or hydrazone (-NH-N=CH-) linker, often at the C-2 position of the benzothiazole ring, significantly enhances the pharmacological potential and allows for extensive structural diversification.[4][5] This modification has been shown to be crucial for a variety of biological activities, enabling these compounds to serve as promising leads for the development of new therapeutic agents.[5]
This guide will explore the multifaceted mechanisms through which these compounds exert their therapeutic effects, focusing on their roles as anticancer, enzyme inhibitory, antimicrobial, and anti-inflammatory agents.
Mechanism of Action in Cancer
Benzothiazole hydrazine analogs exhibit potent anticancer activity against a range of human cancer cell lines through several distinct mechanisms, primarily involving the induction of apoptosis, inhibition of DNA synthesis, and targeting of key enzymes involved in cancer progression.[6][7]
Induction of Apoptosis and Inhibition of DNA Synthesis
A primary mechanism of anticancer action for these compounds is the induction of programmed cell death, or apoptosis. Studies on various cancer cell lines, including C6 (rat brain glioma), A549 (human lung adenocarcinoma), MCF-7 (human breast adenocarcinoma), and HT-29 (human colorectal adenocarcinoma), have demonstrated that benzothiazole acylhydrazone derivatives can trigger apoptosis in a dose-dependent manner.[6][8]
The evaluation of this apoptotic pathway is often conducted through flow cytometric analysis.[6] Furthermore, selected compounds have been shown to directly inhibit DNA synthesis in cancer cells, thereby halting their proliferation.[6] This dual action of inducing apoptosis and preventing replication makes these analogs potent antineoplastic agents.
Caption: Anticancer mechanism of benzothiazole hydrazine analogs.
Enzyme Inhibition in Cancer Therapy
-
Tyrosine Kinase Inhibition: Many benzothiazole derivatives have been investigated as tyrosine kinase inhibitors, which are crucial enzymes in cancer cell signaling pathways that control growth and proliferation.[6] By blocking these enzymes, the compounds can effectively arrest tumor development.
-
Tubulin Polymerization Inhibition: Certain benzothiadiazinyl hydrazinecarboxamides, a related class of compounds, have been found to inhibit tubulin polymerization.[9] This disruption of microtubule formation interferes with mitosis and leads to cell cycle arrest and death in cancer cells.[9]
Mechanism of Action as Enzyme Inhibitors
Benzothiazole hydrazine analogs are known to be potent and often selective inhibitors of various enzymes, which is central to their therapeutic effects in different diseases.
Monoamine Oxidase (MAO) Inhibition
Several novel benzothiazole-hydrazone derivatives have been designed and synthesized as selective inhibitors of human monoamine oxidase-B (hMAO-B).[4] MAO is a key enzyme responsible for the oxidative deamination of neurotransmitters.[4] Selective MAO-B inhibitors are valuable for treating neurodegenerative disorders like Parkinson's disease. The inhibitory mechanism involves strong interactions between the benzothiazole-hydrazone scaffold and the active site of the MAO-B enzyme, as confirmed by molecular docking studies.[4] The azomethine (-NHN=CH-) group is critical for this selective inhibitory activity.[4]
Caption: Selective inhibition of MAO-B by benzothiazole hydrazone analogs.
Other Key Enzyme Targets
-
H+/K+ ATPase Inhibition: A series of benzo[d]thiazole-hydrazones have demonstrated excellent inhibitory activity against H+/K+ ATPase, the proton pump responsible for gastric acid secretion.[10] Their efficacy, in some cases exceeding that of the standard drug omeprazole, makes them potential candidates for treating acid-related diseases.[10]
-
Carbonic Anhydrase (CA) Inhibition: Benzothiazole derivatives have been reported as inhibitors of carbonic anhydrases (hCA), zinc-containing enzymes involved in numerous physiological processes.[11][12] Specific analogs show potent inhibition against various hCA isoforms, particularly hCA II and hCA V.[12]
-
DNA Gyrase Inhibition: As an antibacterial mechanism, some benzothiazole hydrazone analogs have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[11][13]
-
Dihydropteroate Synthase (DHPS) Inhibition: In the context of antimicrobial action, sulfonamide-containing benzothiazole derivatives act by inhibiting the DHPS enzyme, which is crucial for folate synthesis in bacteria.[3]
Mechanism of Action as Antimicrobial Agents
The benzothiazole scaffold is a core component of many antimicrobial agents.[14] The hydrazine derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[2][14] The primary mechanisms include:
-
Inhibition of Essential Enzymes: As mentioned, these compounds can inhibit critical bacterial enzymes like DNA gyrase and DHPS, disrupting vital cellular processes.[3][11][13]
-
DNA Interaction: The extended π-delocalized system of the benzothiazole ring is capable of binding to bacterial DNA through π–π stacking interactions, which can interfere with replication and transcription, leading to cell death.[2][3]
Quantitative Data Summary
The biological activity of benzothiazole hydrazine analogs is typically quantified by their IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values.
Table 1: Anticancer Activity (IC₅₀ Values)
| Compound Reference | Cell Line | IC₅₀ (µM) | Standard Drug | Standard Drug IC₅₀ (µM) | Citation |
|---|---|---|---|---|---|
| 4e | A549 | 30 | Cisplatin | 60 | [6] |
| 4d | C6 | 30 | Cisplatin | 30 | [6] |
| 4e | C6 | 30 | Cisplatin | 30 | [6] |
| 4h | C6 | 30 | Cisplatin | 30 | [6] |
| 11 | Hela | 2.41 | Doxorubicin | 2.05 | [7][15] |
| 11 | COS-7 | 4.31 | Doxorubicin | 3.04 | [7][15] |
| 12 | HT29 | 0.015 | - | - | [7] |
| 55 | HT-29 | 0.024 | - | - | [7][15] |
| 22 (Tubulin Inhibitor) | - | 4.70 | - | - | [9] |
| 23 (Tubulin Inhibitor) | - | 5.25 | - | - |[9] |
Table 2: Enzyme Inhibition (IC₅₀ Values)
| Compound Reference | Enzyme | IC₅₀ (µM) | Standard Drug | Standard Drug IC₅₀ (µM) | Citation |
|---|---|---|---|---|---|
| 3e | hMAO-B | 0.060 | Selegiline | 0.044 | [4] |
| 3h | hMAO-B | 0.075 | Selegiline | 0.044 | [4] |
| 25a (DNA Gyrase) | DNA Gyrase | 4.85 | Ciprofloxacin | 1.14 | [13] |
| 16b (DHPS) | DHPS | 7.85 (µg/mL) | - | - | [3] |
| 10 (Anti-inflammatory) | COX | 12 (µg/mL) | Indomethacin | 40 (µg/mL) | [10] |
| 12 (Anti-inflammatory) | COX | 10 (µg/mL) | Indomethacin | 40 (µg/mL) |[10] |
Table 3: Antimicrobial Activity (MIC Values)
| Compound Reference | Organism | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) | Citation |
|---|---|---|---|---|---|
| 25a/b/c | E. faecalis | ~1 (µM) | Ciprofloxacin | 2.93 (µM) | [13] |
| 133 | S. aureus | 78.125 | Ciprofloxacin | 25-50 | [13] |
| 16c | S. aureus | 0.025 (mM) | Ampicillin | - | [3] |
| Triazole derivative | Gram (+)/(-) | 3.12 | Ciprofloxacin | 6.25 |[16] |
Synthesis and Experimental Protocols
General Synthesis of Benzothiazole Hydrazone Analogs
The synthesis of these compounds typically follows a multi-step process that is adaptable for creating large libraries of derivatives.[6][8][17]
Caption: General synthesis workflow for benzothiazole hydrazone analogs.
Protocol:
-
Hydrazine Intermediate Formation: A substituted 2-aminobenzothiazole or 2-mercaptobenzothiazole is refluxed with an excess of hydrazine hydrate, often in a solvent like ethanol or ethylene glycol, sometimes with a catalytic amount of acid, to yield the 2-hydrazinobenzothiazole intermediate.[6][8][10]
-
Hydrazone Formation: The 2-hydrazinobenzothiazole intermediate is then reacted with a variety of substituted aldehydes or ketones in a suitable solvent (e.g., ethanol).[6][8] This condensation reaction, often catalyzed by a few drops of glacial acetic acid, is refluxed for several hours to yield the final benzothiazole hydrazone Schiff base derivatives.[10]
-
Purification: The resulting solid product is typically filtered, washed with a cold solvent like ethanol, and purified by recrystallization.[11]
Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.[6][8]
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5x10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with the benzothiazole hydrazine compounds at various concentrations (e.g., from 0.000316 mM to 1 mM) and incubated for a set period (e.g., 24 or 48 hours).[6]
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.
MAO Enzyme Inhibition Assay
The inhibitory activity against hMAO-A and hMAO-B is often evaluated using an in vitro fluorometric method.[4]
Protocol:
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are used.
-
Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture includes a sodium phosphate buffer, the specific MAO enzyme, and the test compound at various concentrations.
-
Incubation: The mixture is pre-incubated at 37°C for a defined time (e.g., 15 minutes).
-
Substrate Addition: The reaction is initiated by adding a substrate mixture containing horseradish peroxidase, Amplex Red reagent, and a substrate specific for the enzyme (e.g., p-tyramine).
-
Fluorescence Measurement: The plate is incubated at 37°C for another period (e.g., 30 minutes), and the fluorescence is measured with a microplate reader (e.g., excitation at 530 nm, emission at 590 nm).
-
Data Analysis: The IC₅₀ values are calculated from the concentration-inhibition curves.
Conclusion and Future Directions
Benzothiazole hydrazine analogs have unequivocally demonstrated their potential as a foundation for the development of novel therapeutics. Their diverse mechanisms of action, spanning apoptosis induction in cancer cells, selective enzyme inhibition for neurological disorders, and disruption of vital pathways in microbes, highlight their versatility. The structure-activity relationship (SAR) studies consistently show that substitutions on both the benzothiazole ring and the phenyl ring of the hydrazone moiety can be fine-tuned to enhance potency and selectivity.[10][13]
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds to improve their bioavailability and reduce potential toxicity.[4][18] Further exploration of their effects on complex signaling cascades and potential for combination therapies will be crucial. The continued application of rational drug design, guided by molecular docking and in silico ADME predictions, will undoubtedly accelerate the translation of these promising analogs from the laboratory to clinical applications.
References
- 1. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]
- 2. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Biological evaluation and characterization of benzothiazole derivatives. [wisdomlib.org]
- 18. Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of 2-Hydrazino-6-methyl-1,3-benzothiazole: A Technical Guide on Antimicrobial Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro screening of the antimicrobial effects of the novel compound 2-Hydrazino-6-methyl-1,3-benzothiazole. Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent antimicrobial properties against various pathogenic strains.[1][2][3] This document outlines the fundamental experimental protocols, data presentation strategies, and potential mechanistic pathways relevant to the preliminary assessment of this specific compound's efficacy.
Quantitative Data Summary
Effective data presentation is crucial for the comparative analysis of antimicrobial activity. The following tables are structured to clearly summarize the quantitative data obtained from initial screening assays.
Table 1: In Vitro Antibacterial Activity of this compound
| Test Microorganism | Inhibition Zone Diameter (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Gram-positive Bacteria | |||
| Staphylococcus aureus | Data | Data | Data |
| Bacillus subtilis | Data | Data | Data |
| Gram-negative Bacteria | |||
| Escherichia coli | Data | Data | Data |
| Pseudomonas aeruginosa | Data | Data | Data |
| Reference Standard(s) | |||
| Ciprofloxacin | Data | Data | Data |
| Ampicillin | Data | Data | Data |
Table 2: In Vitro Antifungal Activity of this compound
| Test Microorganism | Inhibition Zone Diameter (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |
| Fungi | |||
| Candida albicans | Data | Data | Data |
| Aspergillus niger | Data | Data | Data |
| Reference Standard | |||
| Fluconazole | Data | Data | Data |
Experimental Protocols
Detailed and reproducible methodologies are fundamental to rigorous scientific investigation. The following sections describe the key experimental protocols for the antimicrobial screening of this compound.
Synthesis of this compound
The synthesis of the parent compound, 2-hydrazinobenzothiazole, typically involves the reaction of a corresponding 2-mercaptobenzothiazole or 2-aminobenzothiazole with hydrazine hydrate.[4][5] For the 6-methyl derivative, the synthesis would logically start from p-toluidine.
Antimicrobial Susceptibility Testing
The agar disc diffusion method is a widely used preliminary screening technique to assess the antimicrobial activity of a compound.[6]
Protocol:
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline and adjusted to a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly swabbed with the prepared microbial inoculum.
-
Application of Discs: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). A negative control disc with the solvent and a positive control disc with a standard antibiotic are also prepared.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.
The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7][8]
Protocol:
-
Preparation of Test Compound Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the microbial suspension, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plates are incubated under appropriate conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Following the MIC determination, the minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) can be ascertained.
Protocol:
-
Subculturing: An aliquot from each well showing no visible growth in the MIC assay is subcultured onto fresh agar plates.
-
Incubation: The plates are incubated under appropriate conditions.
-
Determination of MBC/MFC: The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
Potential Mechanisms of Action
While the specific mechanism of action for this compound requires further investigation, benzothiazole derivatives are known to exert their antimicrobial effects through various pathways.[1][9] These potential targets provide a logical starting point for mechanistic studies.
Further studies, such as enzyme inhibition assays and cell membrane permeability assessments, would be necessary to elucidate the precise mechanism of action for this compound. Molecular docking studies can also provide valuable insights into the potential binding interactions with microbial enzymes.[2][10]
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-Hydrazino-6-methyl-1,3-benzothiazole: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Hydrazino-6-methyl-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols, tabulated spectral data, and a workflow for its analysis.
Introduction
This compound belongs to the benzothiazole class of compounds, which are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and antioxidant properties. The incorporation of a hydrazino group at the 2-position and a methyl group at the 6-position of the benzothiazole scaffold can significantly influence its biological activity and physicochemical properties. Accurate spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding the electronic properties of this compound, which are crucial steps in the drug discovery and development process. This guide details the application of key spectroscopic techniques—Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the comprehensive analysis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉N₃S |
| Molecular Weight | 179.24 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Melting Point | Not available |
| Boiling Point | 340.3 °C at 760 mmHg (predicted) |
| pKa | 2.79 ± 0.20 (predicted) |
Spectroscopic Data
Due to the limited availability of direct experimental spectra for this compound in the public domain, the following data tables are compiled based on characteristic values for closely related benzothiazole derivatives and general spectroscopic principles. These tables provide an expected range and assignment for the key spectral features.
FT-IR Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Table 2 summarizes the predicted vibrational frequencies and their assignments.
Table 2: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3400 - 3100 | Medium-Strong | N-H stretching (asymmetric and symmetric) of the hydrazino group |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |
| 2950 - 2850 | Weak | Aliphatic C-H stretching of the methyl group |
| 1670 - 1600 | Medium-Strong | C=N stretching of the thiazole ring |
| 1600 - 1450 | Medium-Strong | C=C stretching of the aromatic ring |
| ~1440 | Medium | Thiazole ring vibration |
| ~1280 | Medium | C-N stretching |
| 700 - 600 | Medium | C-S stretching |
NMR Spectroscopy
The ¹H and ¹³C NMR spectra are essential for elucidating the detailed molecular structure of this compound. The predicted chemical shifts are presented in Tables 3 and 4, respectively. These predictions are based on data from analogous compounds such as 2-hydrazino-6-fluorobenzothiazole.
Table 3: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 9.0 - 11.0 | Broad Singlet | 1H | -NH- (hydrazino) |
| 7.5 - 6.5 | Multiplet | 3H | Aromatic protons |
| 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ (hydrazino) |
| ~2.3 | Singlet | 3H | -CH₃ (methyl) |
Table 4: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C2 (carbon of the C=N bond in the thiazole ring) |
| 150 - 120 | Aromatic carbons |
| ~21 | -CH₃ (methyl carbon) |
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the benzothiazole ring system and the hydrazino group.
Table 5: Predicted UV-Vis Absorption Data for this compound (in Ethanol)
| λₘₐₓ (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |
| 280 - 350 | > 10,000 | π → π |
| > 350 | < 1,000 | n → π |
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic characterization of this compound.
FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Methodology:
-
Sample Preparation: The solid sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) is ground with spectroscopic grade KBr (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum of a pure KBr pellet is recorded first. The sample spectrum is then recorded over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
NMR Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer's probe. ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and integration values of the signals in the ¹H NMR spectrum are analyzed to determine the number and connectivity of protons. The chemical shifts in the ¹³C NMR spectrum are used to identify the different types of carbon atoms in the molecule.
UV-Vis Spectroscopy
Objective: To study the electronic transitions within the molecule.
Instrumentation: A UV-Vis spectrophotometer.
Methodology:
-
Sample Preparation: A stock solution of the compound is prepared by accurately weighing a small amount of the sample and dissolving it in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) in a volumetric flask. Serial dilutions are then made to obtain solutions of known concentrations.
-
Data Acquisition: The spectrophotometer is first blanked with the pure solvent in a quartz cuvette. The UV-Vis spectrum of the sample solution is then recorded over a specific wavelength range (e.g., 200-800 nm).
-
Data Analysis: The wavelength of maximum absorbance (λₘₐₓ) is determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
Conclusion
The spectroscopic characterization of this compound through FT-IR, NMR, and UV-Vis spectroscopy provides a robust framework for its structural confirmation and the assessment of its purity and electronic properties. While direct experimental data for this specific molecule is not widely available, the analysis of related compounds offers valuable insights into its expected spectral characteristics. The detailed experimental protocols and workflow presented in this guide are intended to assist researchers in the systematic and accurate analysis of this and other novel benzothiazole derivatives, thereby facilitating their further investigation for potential therapeutic applications.
Investigating the Antitumor Potential of 2-Hydrazino-6-methyl-1,3-benzothiazole: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse biological activities, including notable antitumor properties. This technical guide delves into the therapeutic potential of a specific derivative, 2-Hydrazino-6-methyl-1,3-benzothiazole, and its related analogues as anticancer agents. While direct and extensive research on this exact compound is nascent, this paper synthesizes findings from closely related 2-hydrazino-benzothiazole derivatives to build a comprehensive overview of its potential synthesis, mechanism of action, and antitumor efficacy. By examining structure-activity relationships and summarizing key experimental data and protocols, this document aims to provide a foundational resource for researchers and professionals in the field of oncology drug discovery and development.
Introduction
Benzothiazole derivatives represent a significant class of heterocyclic compounds with a wide array of pharmacological applications, including anticancer, antibacterial, anti-inflammatory, and antiviral activities.[1] The structural versatility of the benzothiazole nucleus makes it a "privileged scaffold" in drug design.[1] The introduction of a hydrazino or hydrazone moiety at the C-2 position of the benzothiazole ring has been shown to enhance its antitumor effects.[1][2] Furthermore, substitutions at the C-6 position of the benzothiazole core are known to positively influence anticancer activity.[1] This guide focuses on the prospective antitumor potential of this compound, extrapolating from the established bioactivity of its structural analogues.
Synthesis and Characterization
The synthesis of 2-hydrazino-benzothiazole derivatives typically involves a multi-step process. A general and adaptable synthetic route is outlined below.
General Synthesis Protocol
A common method for synthesizing 2-hydrazinylbenzothiazoles involves the reaction of the corresponding 2-aminobenzothiazole with hydrazine hydrate.[1] For the synthesis of the target compound, 2-amino-6-methyl-1,3-benzothiazole would serve as the precursor.
Step 1: Synthesis of this compound
-
To a solution of hydrazine hydrate (40 mmol), add concentrated hydrochloric acid (2 mL) dropwise at a temperature of 0-5 °C.
-
Add ethylene glycol (5 mL) to the mixture.
-
Introduce 2-amino-6-methyl-1,3-benzothiazole (10 mmol) to the reaction mixture.
-
Reflux the mixture for 6 hours.
-
After cooling to room temperature, continue stirring the mixture overnight.
-
Filter the resulting precipitate and recrystallize it from ethanol to obtain the purified product.[1]
Diagram: Synthesis of this compound
Caption: Synthetic pathway for this compound.
In Vitro Antitumor Activity
While data for this compound is not explicitly available, extensive research on its derivatives, particularly hydrazone-bridged benzothiazoles, demonstrates significant cytotoxic activity against a range of human cancer cell lines. The tables below summarize the in vitro antiproliferative activity (IC₅₀ values) of representative 2-hydrazone-bridged benzothiazole derivatives from recent studies.
Antiproliferative Activity of 2-Hydrazone-Bridged Benzothiazole Derivatives
The following table presents the IC₅₀ values (in µM) of various 6-substituted-2-hydrazone benzothiazole derivatives against several human cancer cell lines. These compounds often outperform the reference drug, etoposide.
| Compound | 6-Position Substituent | Phenyl Ring Substituent | Capan-1 (Pancreatic) | NCI-H460 (Lung) | HeLa (Cervical) | COS-7 (Kidney) |
| Derivative 38 [1][3] | Chloro | 3-Fluoro | 0.6 | 0.9 | - | - |
| Derivatives 45-52 (Range) [1] | Methoxy | Methoxy or Fluoro | 1.3 - 12.8 | 1.3 - 12.8 | 1.3 - 12.8 | 1.3 - 12.8 |
| Hydrazine Derivative 11 [4][5] | Fluoro | Schiff Base | - | - | 2.41 | 4.31 |
| Doxorubicin (Reference) [4][5] | - | - | - | - | 2.05 | 3.04 |
Data compiled from multiple sources.[1][3][4][5]
Mechanism of Action
The antitumor effects of 2-hydrazino-benzothiazole derivatives are believed to be multifactorial, involving the inhibition of key cellular processes and signaling pathways crucial for cancer cell proliferation and survival.
Inhibition of Nucleic Acid Synthesis
Studies on 2-acetylpyridine hydrazone derivatives of benzothiazole have shown that these compounds can preferentially inhibit RNA synthesis, followed by DNA synthesis.[2] The proposed mechanism involves the inhibition of de novo purine synthesis at regulatory sites such as PRPP-amido transferase, IMP dehydrogenase, and dihydrofolate reductase.[2] Additionally, these compounds may interact directly with the DNA molecule, affecting its template activity.[2]
Modulation of Signaling Pathways
Recent research indicates that benzothiazole derivatives can exert their anticancer effects by modulating critical signaling pathways. These include:
-
EGFR Pathway: Benzothiazole-hydrazone hybrids have been reported as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth and apoptosis.[1]
-
JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR Pathways: Benzothiazole derivatives have been shown to downregulate the expression of key proteins in these pathways, such as JAK, STAT3, ERK, AKT, and mTOR, leading to the inhibition of cancer cell growth.[6]
-
Induction of Apoptosis: Many benzothiazole derivatives induce apoptosis through the mitochondrial pathway.[4] This is often characterized by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-xL.[6]
Diagram: Implicated Signaling Pathways in Benzothiazole Antitumor Activity
Caption: Inhibition of key oncogenic signaling pathways by benzothiazole derivatives.
Experimental Protocols
To facilitate further research, this section details the standard methodologies for key in vitro experiments used to evaluate the antitumor potential of these compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., C6, A549, MCF-7, HT-29) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Diagram: MTT Assay Workflow
Caption: A typical workflow for determining cytotoxicity using the MTT assay.
Cell Cycle Analysis
Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the sub-G1 phase is indicative of apoptosis.[6]
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Conclusion and Future Directions
The available evidence from studies on structurally similar compounds strongly suggests that this compound holds significant promise as a scaffold for the development of novel antitumor agents. The presence of the 6-methyl group, combined with the 2-hydrazino functionality, is anticipated to contribute favorably to its cytotoxic profile. The likely mechanisms of action include the disruption of nucleic acid synthesis, induction of apoptosis, and modulation of key oncogenic signaling pathways such as EGFR, JAK/STAT, and PI3K/Akt.
Future research should focus on the specific synthesis and in vitro evaluation of this compound and its hydrazone derivatives against a broad panel of human cancer cell lines. Subsequent in vivo studies in relevant animal models will be crucial to validate its therapeutic potential and to assess its pharmacokinetic and toxicological profiles. Elucidating the precise molecular targets and further unraveling the intricacies of its mechanism of action will be paramount in advancing this compound class towards clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in 2-Hydrazinobenzothiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the tautomeric phenomena observed in 2-hydrazinobenzothiazole derivatives. It delves into the structural aspects, spectroscopic characterization, and the influence of various factors on the tautomeric equilibrium. This document is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.
Introduction to Tautomerism in 2-Hydrazinobenzothiazole
2-Hydrazinobenzothiazole and its derivatives are versatile scaffolds in medicinal chemistry, exhibiting a range of biological activities. A key feature of their chemical behavior is the existence of tautomeric isomers. Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, plays a crucial role in the chemical reactivity, biological activity, and spectroscopic properties of these compounds. The most prevalent form of tautomerism in 2-hydrazinobenzothiazole derivatives is the equilibrium between the amino (hydrazine) and imino (hydrazone) forms. In certain derivatives, particularly those capable of forming extended conjugated systems, an azo tautomer may also be involved.
The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of substituents, the polarity of the solvent, temperature, and pH. Understanding and controlling this tautomeric balance is critical for the rational design of molecules with desired pharmacological or material properties.
Tautomeric Forms of 2-Hydrazinobenzothiazole Derivatives
The principal tautomeric forms of 2-hydrazinobenzothiazole derivatives are the amino and imino forms. The azo form is more commonly observed in derivatives where the hydrazone moiety is coupled with an aromatic ring.
Spectroscopic Characterization of Tautomers
Spectroscopic techniques are paramount in identifying and quantifying the different tautomeric forms of 2-hydrazinobenzothiazole derivatives in various states (solid and solution).
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable insights into the functional groups present in each tautomer. The key distinguishing vibrations are those associated with the N-H, C=N, and N=N bonds.
| Tautomeric Form | Key IR Absorption Bands (cm⁻¹) | Assignment | Reference |
| Amino (Hydrazine) | 3317, 3210 | ν_as_(NH₂), ν_s_(NH₂) | [1] |
| 3127 | ν(NH) | [1] | |
| ~1520 | δ(NH) | [2] | |
| Imino (Hydrazone) | ~1647 | ν(C=N) | [1] |
| ~1596 | Aromatic C=C stretching | [1] | |
| Azo | ~1400-1450 | ν(N=N) (often weak) | General IR correlation charts |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the dominant tautomeric form in solution. The chemical shifts of protons and carbons attached to or near the tautomerizing moiety are particularly informative.
| Nucleus | Tautomeric Form | Characteristic Chemical Shifts (δ, ppm) | Solvent | Reference |
| ¹H | Amino (Hydrazine) | NH and NH₂ protons (broad signals, exchangeable with D₂O) | DMSO-d₆ | [3] |
| Imino (Hydrazone) | NH proton (deshielded, often > 10 ppm) | DMSO-d₆ | ||
| Aromatic protons (7.0 - 8.0) | DMSO-d₆ | [2] | ||
| ¹³C | Amino (Hydrazine) | C2 carbon (benzothiazole ring) | DMSO-d₆ | [4] |
| Imino (Hydrazone) | C2 carbon (benzothiazole ring) | DMSO-d₆ | [4] |
Note: Specific chemical shifts can vary significantly based on substituents and solvent.
UV-Visible Spectroscopy
UV-Vis spectroscopy is particularly useful for studying the tautomeric equilibrium in solution, as the different tautomers often exhibit distinct absorption maxima (λ_max_). Changes in solvent polarity or pH can lead to shifts in the absorption spectrum, providing evidence for the tautomeric equilibrium.
| Tautomeric Form | Typical λ_max_ Range (nm) | Electronic Transition | Notes | Reference |
| Azo | Shorter wavelength | π → π | [5][6] | |
| Hydrazone | Longer wavelength | π → π | Often stabilized by intramolecular hydrogen bonding | [5][6] |
Factors Influencing Tautomeric Equilibrium
Solvent Effects
The polarity of the solvent plays a significant role in determining the predominant tautomeric form. Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. For instance, the more polar hydrazone tautomer is often favored in polar solvents like DMSO and ethanol.
Substituent Effects
The electronic properties of substituents on the benzothiazole ring or on the hydrazone moiety can significantly influence the tautomeric equilibrium. Electron-withdrawing groups can stabilize the hydrazone form by increasing the acidity of the N-H proton, while electron-donating groups may favor the amino form.
Temperature and pH
Temperature can affect the position of the tautomeric equilibrium, with the direction of the shift depending on the enthalpy change of the tautomerization. The pH of the medium is also a critical factor, as protonation or deprotonation can favor one tautomeric form over the others. For example, acidic conditions can favor the hydrazine form, while alkaline media may favor the hydrazone form.[2]
Experimental Protocols
Synthesis of 2-Hydrazinobenzothiazole
A common method for the synthesis of 2-hydrazinobenzothiazole involves the reaction of 2-mercaptobenzothiazole with hydrazine hydrate.[2][7]
Procedure:
-
A solution of 2-mercaptobenzothiazole (0.1 mol) and hydrazine hydrate (0.2 mol, 30%) in ethanol (150 cm³) is refluxed for 8 hours.[2]
-
After cooling, the precipitated yellowish solid is filtered off.[2]
-
The crude product is recrystallized from chloroform to yield 2-hydrazinobenzothiazole.[2]
Synthesis of 2-Hydrazonobenzothiazolinone
This tautomer can be synthesized using a similar procedure with a higher concentration of hydrazine hydrate.
Procedure:
-
The same procedure as for 2-hydrazinobenzothiazole is followed, but with 70% hydrazine hydrate (0.5 mol).[2]
-
The resulting white crystals are recrystallized from ethanol.[2]
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
-
IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Samples can be prepared as KBr pellets or as a nujol mull.[8]
-
The instrument is calibrated using a polystyrene reference spectrum.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
UV-Visible Spectroscopy:
-
UV-Vis spectra are recorded on a double-beam spectrophotometer.
-
Samples are dissolved in a UV-grade solvent.
-
The concentration of the sample is adjusted to obtain an absorbance reading within the linear range of the instrument.
Computational Studies
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for investigating the relative stabilities of tautomers. These methods can provide insights into the gas-phase and solution-phase energetics of the tautomeric equilibrium.
Typical Computational Protocol:
-
Geometry Optimization: The geometries of all possible tautomers are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), 6-311++G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima and to obtain zero-point vibrational energies (ZPVE).
-
Solvation Modeling: To simulate the effect of a solvent, a continuum solvation model (e.g., PCM, SMD) can be employed.
-
Energy Comparison: The relative energies (including ZPVE and solvation corrections) of the tautomers are compared to determine their relative stabilities.
Conclusion and Future Perspectives
The tautomerism of 2-hydrazinobenzothiazole derivatives is a multifaceted phenomenon with significant implications for their chemical and biological properties. While spectroscopic and computational methods have provided a solid framework for understanding the qualitative aspects of this equilibrium, there is a clear need for more extensive quantitative studies. Future research should focus on determining tautomeric equilibrium constants under a wide range of conditions to enable the development of predictive models. Such models would be invaluable for the in-silico design of novel 2-hydrazinobenzothiazole derivatives with tailored properties for applications in drug discovery and materials science.
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. 2-HYDRAZINOBENZOTHIAZOLE(615-21-4) 1H NMR [m.chemicalbook.com]
- 4. Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
- 8. chemicalpapers.com [chemicalpapers.com]
The Evolving Landscape of 2-Hydrazinobenzothiazoles: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a prominent heterocyclic framework, has long been a cornerstone in medicinal chemistry. Among its myriad derivatives, the 2-hydrazinobenzothiazole core has emerged as a particularly versatile and pharmacologically significant moiety. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-hydrazinobenzothiazole compounds, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics. This document details key experimental protocols, presents a thorough summary of biological activities with quantitative data, and elucidates the mechanisms of action through critical signaling pathways.
Synthetic Strategies and Experimental Protocols
The synthesis of 2-hydrazinobenzothiazole derivatives is typically achieved through a few key pathways, primarily starting from 2-mercaptobenzothiazole or 2-aminobenzothiazole. The introduction of the hydrazinyl group at the 2-position unlocks a vast potential for chemical modifications, allowing for the generation of diverse compound libraries.
General Synthesis of the 2-Hydrazinobenzothiazole Core
A common and efficient method for the synthesis of the 2-hydrazinobenzothiazole core involves the reaction of 2-mercaptobenzothiazole with hydrazine hydrate.[1][2]
Experimental Protocol:
A mixture of 2-mercaptobenzothiazole (e.g., 0.0119 moles, 2 grams) and 80% hydrazine hydrate (e.g., 8 mL) is refluxed for approximately 4 hours.[1] After cooling to room temperature, ethanol (e.g., 5 mL) is added to the mixture. The resulting solid is then collected, washed, and can be recrystallized from a suitable solvent like ethanol to yield the 2-hydrazinobenzothiazole core.[1][3]
Synthesis of 2-Hydrazinobenzothiazole Hydrazones
The hydrazinyl group of the core scaffold serves as a nucleophile and can be readily condensed with various aldehydes and ketones to form the corresponding hydrazone derivatives. This reaction is a cornerstone for creating diverse libraries of 2-hydrazinobenzothiazole compounds.
Experimental Protocol:
To a solution of 2-hydrazinobenzothiazole (e.g., 1.5 mmol) in a suitable solvent like absolute ethanol (e.g., 20 ml), an appropriate substituted aldehyde or ketone (e.g., 2.2 mmol) and a catalytic amount of glacial acetic acid (2-3 drops) are added.[4] The reaction mixture is then refluxed for 10-14 hours, with the progress monitored by thin-layer chromatography (TLC).[4] Upon cooling, the solid product that separates out is filtered, washed with water, and recrystallized from a solvent such as ethanol to afford the desired hydrazone derivative.[4]
Biological Activities and Structure-Activity Relationship (SAR)
2-Hydrazinobenzothiazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The following sections summarize the quantitative data and delineate the key SAR findings.
Anticancer Activity
The anticancer potential of 2-hydrazinobenzothiazole derivatives has been extensively investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.
Table 1: Anticancer Activity (IC50 in µM) of 2-Hydrazinobenzothiazole Derivatives
| Compound/Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2-(4-hydroxybenzylidene)hydrazinyl)benzo[d]thiazole | HeLa (Cervical) | 2.41 | [5] |
| 2-(2-(4-hydroxybenzylidene)hydrazinyl)benzo[d]thiazole | COS-7 (Kidney) | 4.31 | [5] |
| 2-((5-chloro-1,3-benzothiazol-2-yl)thio)-N'-(4-(diethylamino)benzylidene)acetohydrazide | C6 (Glioma) | 0.03 | [6] |
| 2-((5-chloro-1,3-benzothiazol-2-yl)thio)-N'-(4-(piperidin-1-yl)benzylidene)acetohydrazide | C6 (Glioma) | 0.03 | [6] |
| 2-((5-chloro-1,3-benzothiazol-2-yl)thio)-N'-(4-(4-methylpiperazin-1-yl)benzylidene)acetohydrazide | A549 (Lung) | 0.03 | [6] |
| Metal complex of 2-hydrazinobenzothiazole | EAC (Carcinoma) | 5.15 µg/mL | [7] |
| Metal complex of 2-hydrazinobenzothiazole | Hep-G2 (Hepatocellular) | 9.9 µg/mL | [7] |
| Metal complex of 2-hydrazinobenzothiazole | MCF-7 (Breast) | 13.1 µg/mL | [7] |
| Metal complex of 2-hydrazinobenzothiazole | HCT-116 (Colorectal) | 17.7 µg/mL | [7] |
| BD750 (a benzothiazole derivative) | Mouse T-cell proliferation | 1.5 | [8] |
| BD750 (a benzothiazole derivative) | Human T-cell proliferation | 1.1 | [8] |
Structure-Activity Relationship (Anticancer):
-
Substituents on the Benzylidene Ring: The nature and position of substituents on the benzylidene ring of hydrazone derivatives play a crucial role in their anticancer activity. Electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), at the para position of the benzylidene ring have been shown to enhance antitumor potential.[5] Conversely, replacing a 4-hydroxy group with a 4-methoxy group can decrease activity against some cell lines.[5]
-
Halogenation of the Benzothiazole Ring: The presence of halogen atoms on the benzothiazole ring can influence cytotoxicity. For instance, chloro-substituted derivatives have demonstrated significant anticancer effects.[6]
-
Heterocyclic Moieties: The incorporation of certain heterocyclic rings, such as piperidine and morpholine, on the benzylidene moiety can lead to potent anticancer activity.[6]
-
Metal Complexation: Coordination of the 2-hydrazinobenzothiazole scaffold with metal ions has been shown to yield complexes with significant anticancer activity.[7]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.[9]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[9] The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Activity
2-Hydrazinobenzothiazole derivatives have also exhibited promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Table 2: Antimicrobial Activity (MIC in µg/mL) of 2-Hydrazinobenzothiazole Derivatives
| Compound/Scaffold | Microorganism | MIC (µg/mL) | Reference |
| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | S. aureus | 12.5 | [10] |
| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | B. subtilis | 6.25 | [10] |
| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | E. coli | 3.125 | [10] |
| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | P. aeruginosa | 6.25 | [10] |
| Benzo[d]thiazole-hydrazone analogue with 4-OH, 3-OCH3 on phenyl ring | S. aureus | - | [11] |
| Benzo[d]thiazole-hydrazone analogue with 4-Cl on phenyl ring | C. albicans | - | [11] |
| 2-hydrazinyl-4-phenyl-1,3-thiazole derivative | C. albicans | 7.81 | [12] |
| 2-hydrazinyl-4-phenyl-1,3-thiazole derivative | C. albicans | 3.9 | [12] |
Structure-Activity Relationship (Antimicrobial):
-
Substituents on the Phenyl Ring of Hydrazones: The electronic properties of substituents on the phenyl ring of hydrazone derivatives significantly impact their antimicrobial activity. Electron-donating groups like -OH and -OCH3 tend to increase antibacterial activity.[11] Conversely, electron-withdrawing groups such as -Cl, -NO2, -F, and -Br often enhance antifungal activity.[11]
-
Heterocyclic Moieties: The presence of heterocyclic rings like thiophene and indole in the hydrazone moiety can contribute to good antimicrobial activity.[11]
-
Aliphatic Substituents: In contrast, aliphatic substituents on the hydrazone portion generally lead to a loss of both antibacterial and antifungal activity.[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[13]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[13] This is then further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial or fungal suspension. Control wells (growth control without compound and sterility control without inoculum) are also included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Enzyme Inhibition
Certain 2-hydrazinobenzothiazole derivatives have been identified as potent inhibitors of various enzymes, including carbonic anhydrases (CAs), which are implicated in several diseases.
Table 3: Carbonic Anhydrase Inhibition (Ki in nM) of Sulfonamide-Bearing Benzothiazole Derivatives
| Compound Type | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Benzenesulfonamide with aroylhydrazone moiety | 86.4 - 32,800 | 0.56 - 17.1 | 4.5 - 553 | 0.85 - 376 | [14] |
| Benzenesulfonamide with triazolothiadiazinyl moiety | - | - | 4.5 - 47.0 | 0.85 - 376 | [14] |
Structure-Activity Relationship (Carbonic Anhydrase Inhibition):
-
Sulfonamide Group: The presence of a sulfonamide group is a key pharmacophore for carbonic anhydrase inhibition.
-
Bulky Moieties: The incorporation of bulky heterocyclic systems, such as[8][9][15]triazolo[3,4-b][8][13][15]thiadiazinyl and 1,3,4-thiadiazol-3(2H)-yl groups, can lead to potent inhibition of tumor-associated CA isoforms IX and XII.[14]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored spectrophotometrically.
-
Reagent Preparation: Prepare solutions of the CA enzyme, the substrate (NPA), and the test inhibitors in an appropriate buffer (e.g., Tris-HCl).[15]
-
Assay Setup: In a 96-well plate, add the buffer, enzyme solution, and varying concentrations of the inhibitor. A control with no inhibitor is also included.
-
Pre-incubation: The plate is pre-incubated at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: The reaction is initiated by adding the substrate solution to all wells.
-
Kinetic Measurement: The increase in absorbance at 400 nm due to the formation of 4-nitrophenolate is monitored over time using a microplate reader in kinetic mode.[15] The rate of reaction is calculated, and the IC50 or Ki values for the inhibitors are determined.
Mechanism of Action and Signaling Pathways
The diverse biological activities of 2-hydrazinobenzothiazole derivatives stem from their ability to modulate various cellular targets and signaling pathways.
Inhibition of Key Signaling Pathways in Cancer
Several studies have indicated that benzothiazole derivatives can exert their anticancer effects by interfering with critical signaling pathways that regulate cell proliferation, survival, and apoptosis.
-
JAK/STAT Pathway: Some benzothiazole derivatives have been shown to inhibit the JAK3/STAT5 signaling pathway, which is crucial for T-cell proliferation.[8] For instance, compound B19 has been reported to block the phosphorylation of STAT3 at Tyr 705 and Ser 727, leading to the suppression of STAT3-mediated gene expression.[9]
-
PI3K/Akt/mTOR Pathway: Benzothiazole derivatives have also been developed as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key kinases in a pathway that is frequently dysregulated in cancer.[13]
-
Ras/MAPK Pathway: The Ras/MAPK signaling cascade is another critical pathway in cancer cell proliferation that has been identified as a target for benzothiazole derivatives.
Conclusion
The 2-hydrazinobenzothiazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The synthetic accessibility of these compounds, coupled with the vast potential for structural diversification, makes them an attractive starting point for drug discovery programs. The structure-activity relationship data presented in this guide underscore their promise, particularly in the fields of oncology and infectious diseases. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as further elucidating their precise molecular mechanisms of action to pave the way for their clinical development.
References
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity | Semantic Scholar [semanticscholar.org]
- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of New Potential Anticancer Metal Complexes Derived from 2-Hydrazinobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BD750, a benzothiazole derivative, inhibits T cell proliferation by affecting the JAK3/STAT5 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Developing Novel Antimicrobial Agents Using 2-Hydrazino-6-methyl-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-Hydrazino-6-methyl-1,3-benzothiazole as a scaffold for the development of novel antimicrobial agents. The following sections detail the synthesis of derivatives, protocols for antimicrobial screening, and potential mechanisms of action.
Introduction
Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The this compound core, in particular, serves as a versatile starting material for the synthesis of a wide array of derivatives with potent antimicrobial activities against various pathogenic bacteria and fungi. The presence of the reactive hydrazino group at the 2-position allows for facile chemical modifications, leading to the generation of diverse chemical libraries for antimicrobial screening.
Data Presentation: Antimicrobial Activity of Benzothiazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various benzothiazole derivatives against a panel of clinically relevant microbial strains. This data, compiled from several studies, illustrates the potential of this chemical class as a source of new antimicrobial agents.
Table 1: Antibacterial Activity of Benzothiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Isatin-Benzothiazole Hybrid (41c) | 12.5 | - | 3.1 | 6.2 | [1] |
| Sulfonamide-Benzothiazole Hybrid (66c) | 3.1-6.2 | - | 3.1-6.2 | 3.1-6.2 | [1] |
| Amino-benzothiazole Schiff base (46a/46b) | - | - | 15.62 | 15.62 | [1] |
| Benzothiazole-Thiazole Hybrid (4b) | 3.90 | 3.90 | 7.81 | 15.63 | [2] |
| Benzothiazole Derivative (A07) | 15.6 | - | 7.81 | - | [3] |
| Benzothiazole Derivative 3 | 50-200 | 25-200 | 25-100 | - | [4] |
| Benzothiazole Derivative 4 | 50-200 | 25-200 | 25-100 | - | [4] |
| Ciprofloxacin (Standard) | 12.5 | - | 12.5 | 12.5 | [1] |
| Kanamycin (Standard) | - | - | - | - | [4] |
Table 2: Antifungal Activity of Benzothiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| Benzothiazole Derivative 3 | Moderate Activity | Moderate Activity | [4] |
| Benzothiazole Derivative 4 | Moderate Activity | Moderate Activity | [4] |
| Benzothiazole-Thiazole Hybrid (4b) | 3.90 | 7.81 | [2] |
| Fluconazole (Standard) | - | - | [4] |
| Ketoconazole (Standard) | - | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Substituted-hydrazono)-6-methyl-1,3-benzothiazole Derivatives
This protocol describes a general method for the synthesis of hydrazone derivatives starting from this compound.
Materials:
-
This compound
-
Substituted aldehydes or ketones
-
Absolute ethanol
-
Glacial acetic acid
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Add the appropriate substituted aldehyde or ketone (1.1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-12 hours, monitoring the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that separates out is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.
-
Characterize the synthesized compound using spectroscopic methods such as IR, NMR, and Mass Spectrometry.
Protocol 2: In Vitro Antimicrobial Screening - Broth Microdilution Method (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.
Materials:
-
Synthesized benzothiazole derivatives
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Solvent for dissolving compounds (e.g., DMSO)
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform two-fold serial dilutions by transferring 100 µL from each well to the next.
-
Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.
-
Include a positive control (standard antibiotic) and a growth control (broth and inoculum only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Protocol 3: In Vitro Antimicrobial Screening - Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer
-
Test compound solutions at a known concentration
-
Positive control antibiotic solution
-
Solvent control (e.g., DMSO)
Procedure:
-
Prepare MHA plates and allow them to solidify.
-
Dip a sterile cotton swab into the standardized microbial inoculum and streak the entire surface of the agar plate to ensure confluent growth.
-
Allow the plates to dry for a few minutes.
-
Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.
-
Add a defined volume (e.g., 50-100 µL) of the test compound solution into the designated wells.
-
Add the positive control and solvent control to separate wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Experimental Workflow for Antimicrobial Agent Development
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
Application of 2-Hydrazino-6-methyl-1,3-benzothiazole in medicinal chemistry
An overview of the significant role of 2-Hydrazino-6-methyl-1,3-benzothiazole in the field of medicinal chemistry, this document provides researchers, scientists, and drug development professionals with detailed application notes and protocols. The benzothiazole scaffold, particularly when functionalized with a hydrazino group at the 2-position and a methyl group at the 6-position, serves as a versatile precursor for synthesizing a diverse range of bioactive compounds.
Application Notes
The this compound core is a privileged scaffold in drug design, primarily due to the structural versatility of the benzothiazole ring and the reactive nature of the hydrazino group.[1] This combination allows for the straightforward synthesis of various hydrazone derivatives, which have demonstrated a broad spectrum of pharmacological activities.[2] The methyl group at the 6-position is a key modulator of lipophilicity and electronic properties, often enhancing the compound's interaction with biological targets and improving its pharmacokinetic profile.[1]
Derivatives synthesized from this core have shown significant potential in several therapeutic areas:
-
Anticancer Activity: Hydrazone derivatives of substituted benzothiazoles have exhibited potent cytotoxic effects against a wide range of human cancer cell lines, including pancreatic, lung, and prostate cancers.[1][3] The mechanism of action for these compounds is often multifactorial, involving the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization, or the induction of apoptosis through DNA damage.[1][4]
-
Antimicrobial Activity: This class of compounds has demonstrated broad-spectrum antibacterial and antifungal properties.[5][6] They are effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8] The hydrazone linkage (–NHN=CH–) is noted for increasing lipophilicity, which facilitates the molecule's passage through microbial cell membranes.[1]
-
Enzyme Inhibition: Benzothiazole-based compounds have been identified as potent inhibitors of various enzymes, such as carbonic anhydrases (CAs) and monoamine oxidases (MAOs).[9][10] Inhibition of these enzymes is a key strategy in the treatment of several diseases, including glaucoma, epilepsy (for CAs), and neurological disorders like depression and Parkinson's disease (for MAOs).[3][11]
The structure-activity relationship (SAR) studies consistently reveal that substitutions at the C-2 and C-6 positions of the benzothiazole ring are critical for determining the biological efficacy and target specificity of these molecules.[1]
Quantitative Biological Data
The following tables summarize the reported biological activities of various 2-hydrazinobenzothiazole derivatives, providing a comparative overview of their potency. While specific data for the 6-methyl derivative is part of a broader chemical space, the data for analogous 6-substituted compounds (e.g., 6-chloro, 6-methoxy) are presented to highlight the scaffold's potential.
Table 1: Anticancer Activity of 2-Hydrazone-Bridged Benzothiazole Derivatives (IC₅₀ Values)
| Compound Descriptor | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 6-Chloro-2-hydrazone(3-fluorophenyl)benzothiazole | Capan-1 (Pancreatic) | 0.6 | [1] |
| 6-Chloro-2-hydrazone(3-fluorophenyl)benzothiazole | NCI-H460 (Lung) | 0.9 | [1] |
| 6-Methoxy-benzothiazole derivatives | Various cell lines | 1.3 - 12.8 | [1] |
| 6-Chloro-benzothiazole-pyrazolo hybrids | Various cell lines | 0.054 - 6.77 | [1] |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | LNCaP (Prostate) | 11.2 (µg/mL) | [3][12] |
| Nitro-styryl containing benzothiazole | Pancreatic cancer cells | 27 | [3][12] |
| Urea benzothiazole derivative | 60 cancer cell lines (average) | 0.38 |[3] |
Table 2: Antimicrobial Activity of 2-Hydrazinobenzothiazole Derivatives (MIC Values)
| Compound Descriptor | Microbial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Hydrazone derivative 37 | Pseudomonas aeruginosa | 4 | [1] |
| Imidazo[2,1-b]benzothiazoles | Various bacteria | 0.25 - 2 | [1] |
| Triazolo-thiadiazole derivative | S. aureus, E. coli, C. albicans | 12.5 - 25 | [6] |
| 6-methoxy-1,3-benzothiazol-2-yl derivative | B. subtilis | 6.25 | [13] |
| 6-methoxy-1,3-benzothiazol-2-yl derivative | E. coli | 3.125 |[13] |
Table 3: Enzyme Inhibition Data for Benzothiazole Derivatives
| Compound Descriptor | Enzyme Target | Inhibition Data (Kᵢ or IC₅₀) | Reference |
|---|---|---|---|
| Amino acid-benzothiazole conjugates | hCA V, hCA II | Kᵢ: 2.9 - 88.1 µM | [9] |
| Hydrazine clubbed thiazole derivative | Aldose Reductase (AR) | Kᵢ: 5.47 nM | [14] |
| Hydrazone derivative 2b | hMAO-A | IC₅₀: 0.028 µM | [10] |
| 2-amino-6-nitrobenzothiazole derivative 31 | hMAO-B | IC₅₀: 1.8 nM | [15] |
| 2,1-benzothiazine derivative 9h | MAO-B | IC₅₀: 1.03 µM |[11] |
Experimental Protocols & Workflows
Detailed protocols for the synthesis and biological evaluation of derivatives of this compound are provided below.
Protocol 1: Synthesis of this compound Derivatives
This protocol is a three-step process starting from 4-methylaniline.
Step 1: Synthesis of 6-methyl-1,3-benzothiazol-2-amine
-
Dissolve 4-methylaniline (p-toluidine) in glacial acetic acid.
-
Add potassium thiocyanate to the solution and cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise while vigorously stirring and maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with water to remove impurities, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 6-methyl-1,3-benzothiazol-2-amine.[16]
Step 2: Synthesis of this compound
-
To a solution of hydrazine hydrate (99%), add concentrated hydrochloric acid dropwise at 0-5°C with stirring.[1][5]
-
Add ethylene glycol to the mixture, followed by the portion-wise addition of 6-methyl-1,3-benzothiazol-2-amine (from Step 1).
-
Reflux the reaction mixture for 6 hours.[1]
-
Cool the mixture to room temperature and allow it to stir overnight.
-
Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield pure this compound.
Step 3: Synthesis of Final Hydrazone Derivatives
-
Dissolve this compound (from Step 2) in absolute ethanol.
-
Add the desired substituted aldehyde or ketone (1.1 equivalents) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 10-14 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[7]
-
Upon completion, cool the reaction mixture. The solid product will precipitate out.
-
Filter the solid, wash with a small amount of cold water, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the final pure hydrazone derivative.
Caption: Synthetic workflow for hydrazone derivatives.
Protocol 2: In Vitro Antibacterial Screening (Disc Diffusion Method)
-
Preparation of Media: Prepare nutrient agar plates according to standard procedures.
-
Inoculation: Inoculate the sterile agar plates by evenly spreading a standardized suspension of the test bacterium (e.g., S. aureus, E. coli).
-
Disc Preparation: Sterilize paper discs (6 mm diameter) and impregnate them with a known concentration of the test compound dissolved in a suitable solvent like DMSO (e.g., 50 and 100 µg/mL).[5]
-
Placement of Discs: Place the impregnated discs, along with a positive control (e.g., Norfloxacin) and a negative control (solvent-only disc), onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger diameter indicates greater antibacterial activity.
Caption: Workflow for antimicrobial disc diffusion assay.
Protocol 3: In Vitro Anticancer Screening (MTT Assay)
-
Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized hydrazone derivatives (e.g., ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide).[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will metabolize MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Potential Signaling Pathway
Many benzothiazole-hydrazone derivatives exert their anticancer effects by inhibiting key signaling pathways that control cell proliferation and survival. One such pathway involves the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in cancer.
Caption: Inhibition of the EGFR signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer potential of benzothiazolic derivative (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. tandfonline.com [tandfonline.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
In-vitro antimicrobial evaluation of benzothiazolylindenopyrazoles
An in-depth evaluation of novel chemical entities for antimicrobial efficacy is a cornerstone of infectious disease research and drug development. This document provides detailed application notes and protocols for the in-vitro antimicrobial screening of benzothiazolyl-indenopyrazoles, a class of heterocyclic compounds with potential therapeutic applications. The following sections offer a summary of reported antimicrobial activity, standardized experimental protocols for susceptibility testing, and visual workflows to guide researchers.
Application Notes
Benzothiazole and pyrazole moieties are well-established pharmacophores known to confer a wide spectrum of biological activities. The fusion of these rings with an indene scaffold to form benzothiazolyl-indenopyrazoles has been investigated to explore novel chemical spaces for antimicrobial agents. Studies on related benzothiazole derivatives have shown promising activity against a range of pathogenic bacteria and fungi. The mechanism of action for many benzothiazole-containing compounds is thought to involve the inhibition of essential bacterial enzymes like DNA gyrase and dihydropteroate synthase (DHPS), which are critical for DNA replication and folate synthesis, respectively[1][2].
Summary of Antimicrobial Activity
The antimicrobial efficacy of various benzothiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible microbial growth. The data presented below is a compilation from studies on structurally related benzothiazole-pyrazole compounds, demonstrating their potential against common pathogens.
Table 1: In-Vitro Antibacterial Activity of Selected Benzothiazole Derivatives (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| BTC-j | 12.5 | 6.25 | 3.125 | 6.25 | [2] |
| Compound 41c | 12.5 | 12.5 | 3.1 | 6.2 | [1] |
| Thiophene 13 | 3.125 | - | - | - | [3] |
| Compound 7h | 8.0 (MRSA) | - | - | - | [4] |
| Compound 18 | - | - | - | 100 | [5] |
| Ciprofloxacin | 6.25 | - | 12.5 | 12.5 | [1] |
Note: Data is collated from multiple sources on different but related benzothiazole structures. Direct comparison should be made with caution. MRSA indicates Methicillin-resistant Staphylococcus aureus.
Table 2: In-Vitro Antifungal Activity of Selected Benzothiazole Derivatives (MIC in µg/mL)
| Compound ID | Candida albicans | Aspergillus niger | Aspergillus fumigatus | Fusarium oxysporum | Reference |
| Benzothiazine 4l | - | <3.12 (More potent than Fluconazole) | - | - | [6] |
| Benzothiazine 4t | <6.25 (More potent than Fluconazole) | - | - | - | [6] |
| Thiazole 3 | - | - | - | 6.25 | [3] |
| Fluconazole | 6.25 | 3.12 | - | - | [6] |
Experimental Protocols
Accurate and reproducible data are contingent on standardized protocols. The following methods for agar well diffusion and broth microdilution are fundamental to in-vitro antimicrobial evaluation.
Protocol 1: Agar Well Diffusion Assay for Preliminary Screening
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is useful for initial screening of a large number of compounds.[7][8][9]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cork borer (6-8 mm diameter)
-
Test compound stock solution (e.g., in DMSO)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (e.g., Ciprofloxacin) and negative control (e.g., DMSO)
-
Sterile cotton swabs, micropipettes, and tips
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension from a fresh 18-24 hour culture in sterile saline or broth. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[9]
-
Well Creation: Allow the plate to dry for 5-15 minutes. Use a sterile cork borer to aseptically punch uniform wells into the agar.[8][11]
-
Compound Application: Dispense a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.[8]
-
Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.[8]
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[12]
-
Data Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited) in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.
Protocol 2: Broth Microdilution for MIC Determination
This method is the gold standard for determining quantitative MIC values, providing a precise measure of a compound's potency.[13][14][15]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution
-
Standardized microbial inoculum (prepared as in Protocol 1)
-
Positive control (growth control) and negative control (sterility control)
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well plate, except for the first column.
-
Serial Dilution: Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the wells in the first column. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, then transferring 50 µL from column 2 to column 3, and so on, until the second to last column. Discard the final 50 µL from this column. This creates a gradient of compound concentrations across the plate.
-
Inoculum Preparation: Dilute the 0.5 McFarland microbial suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]
-
Plate Inoculation: Within 15-30 minutes of its preparation, add 50 µL of the final diluted inoculum to each well (except the sterility control well), bringing the total volume to 100 µL. The sterility control well should contain 100 µL of uninoculated broth only. The growth control well contains broth and inoculum but no test compound.[14][16]
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[14]
-
MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by using a plate reader to measure optical density (OD). The growth control well must show distinct turbidity.[14]
Visualizations
General Antimicrobial Screening Workflow
The following diagram illustrates the typical workflow for screening novel compounds like benzothiazolyl-indenopyrazoles for antimicrobial activity.
Caption: Workflow for In-Vitro Antimicrobial Evaluation.
Broth Microdilution Protocol Workflow
This diagram details the key steps of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Efficient and convenient synthesis, characterization, and antimicrobial evaluation of some new tetracyclic 1,4-benzothiazines | Semantic Scholar [semanticscholar.org]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. botanyjournals.com [botanyjournals.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. hereditybio.in [hereditybio.in]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 14. benchchem.com [benchchem.com]
- 15. protocols.io [protocols.io]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes and Protocols for Evaluating Benzothiazole Derivatives using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] This assay is particularly valuable in the initial stages of drug discovery for screening the cytotoxic potential of novel chemical entities, such as benzothiazole derivatives.[2][3] Benzothiazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[3][4]
The principle of the MTT assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) to a purple, insoluble formazan product by mitochondrial dehydrogenases, primarily NAD(P)H-dependent oxidoreductases, in metabolically active cells.[1][5] The amount of formazan produced is directly proportional to the number of viable cells.[6] This formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[1][7] A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability and suggests cytotoxic effects of the tested compound.
These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of benzothiazole derivatives on cancer cell lines. Adherence to this standardized protocol is crucial for obtaining reproducible and comparable results, which are essential for structure-activity relationship (SAR) studies and lead compound selection in drug development.
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Detailed Experimental Protocol
This protocol outlines the steps for determining the cytotoxic effects of benzothiazole derivatives on a selected cancer cell line.
Materials and Reagents:
-
Benzothiazole derivatives
-
Selected cancer cell line (e.g., MCF-7, A549, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Trypsin-EDTA solution
-
96-well flat-bottom sterile cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
1. Preparation of Reagents:
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[6] Vortex or sonicate to ensure complete dissolution.[6] Sterilize the solution by passing it through a 0.22 µm filter. Store the stock solution at -20°C, protected from light.[6]
-
Benzothiazole Derivative Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-100 mM) of each benzothiazole derivative in DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the benzothiazole derivatives in complete culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
2. Cell Seeding:
-
Culture the selected cancer cell line until it reaches the exponential growth phase (70-80% confluency).[8]
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter. Ensure cell viability is >90%.[2]
-
Seed the cells into a 96-well plate at an optimal density. This needs to be determined for each cell line but is typically between 5,000 and 10,000 cells per well in a final volume of 100 µL of complete culture medium.[2][9]
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach to the bottom of the wells.[2]
3. Compound Treatment:
-
After overnight incubation, carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared working solutions of the benzothiazole derivatives at various concentrations to the respective wells.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with culture medium containing the same concentration of DMSO as the highest concentration of the test compound. This group represents 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin) to confirm the assay is working correctly.
-
Blank Control: Wells containing only culture medium without cells to measure background absorbance.
-
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
4. MTT Assay:
-
Following the treatment period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well, resulting in a final concentration of 0.45-0.5 mg/mL.[2][10]
-
Incubate the plate for an additional 2 to 4 hours at 37°C.[3][10] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[2]
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3][11]
-
To ensure complete solubilization, gently shake the plate on an orbital shaker for 10-15 minutes, protected from light.
5. Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3][11] A reference wavelength of 630 nm or higher can be used to reduce background noise.
6. Data Analysis:
-
Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:[7]
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of the benzothiazole derivative to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. This can be calculated using non-linear regression analysis in software like GraphPad Prism or Microsoft Excel.[12]
Data Presentation
The quantitative data obtained from the MTT assay should be summarized in a clear and structured table for easy comparison of the cytotoxic potency of different benzothiazole derivatives.
Table 1: Cytotoxicity of Benzothiazole Derivatives against [Cell Line Name] after [Time] Hours of Treatment
| Compound ID | Concentration (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability | IC50 (µM) |
| Vehicle Control | 0 | [Value] | 100 | - |
| Positive Control | [Conc.] | [Value] | [Value] | [Value] |
| Derivative 1 | [Conc. 1] | [Value] | [Value] | [Value] |
| [Conc. 2] | [Value] | [Value] | ||
| [Conc. 3] | [Value] | [Value] | ||
| Derivative 2 | [Conc. 1] | [Value] | [Value] | [Value] |
| [Conc. 2] | [Value] | [Value] | ||
| [Conc. 3] | [Value] | [Value] | ||
| ... (continue for all derivatives) |
SD: Standard Deviation from at least three independent experiments.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Absorbance Signal | - Insufficient cell number- Short incubation time with MTT- Incomplete solubilization of formazan | - Optimize cell seeding density[9]- Increase MTT incubation time (up to 4 hours)[10]- Ensure complete dissolution of formazan by gentle shaking or pipetting |
| High Background | - Contamination of culture- Phenol red or serum in the medium | - Use sterile techniques- Use a background control with medium only- Consider using serum-free medium during MTT incubation |
| Inconsistent Results | - Uneven cell seeding- Pipetting errors- Compound precipitation | - Ensure a single-cell suspension before seeding- Use calibrated pipettes and proper technique- Check the solubility of benzothiazole derivatives in the culture medium[13] |
| Increased Absorbance with Higher Compound Concentration | - Compound interferes with MTT reduction- Compound stimulates cell metabolism at low concentrations | - Run a control with the compound and MTT in cell-free medium to check for direct reduction[14]- Visually inspect cells for signs of stress or morphological changes[14] |
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. benchchem.com [benchchem.com]
- 3. jchr.org [jchr.org]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Hydrazino-6-methyl-1,3-benzothiazole as a Precursor for Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-hydrazino-6-methyl-1,3-benzothiazole as a versatile precursor for the synthesis of novel pyrazole derivatives. The resulting compounds, incorporating both the benzothiazole and pyrazole scaffolds, are of significant interest in medicinal chemistry due to their potential as antimicrobial and antifungal agents. Detailed experimental protocols for the synthesis and evaluation of these compounds are provided below.
Introduction
The hybridization of bioactive heterocyclic moieties is a well-established strategy in drug discovery to develop new therapeutic agents with enhanced potency and novel mechanisms of action. Benzothiazole and pyrazole are two such privileged scaffolds known for their wide range of pharmacological activities. Pyrazole derivatives, in particular, are known to exhibit antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The use of this compound as a starting material allows for the straightforward construction of 1-(6-methyl-1,3-benzothiazol-2-yl)pyrazoles, which are promising candidates for further investigation in drug development programs.
Applications
The primary application of pyrazole derivatives synthesized from this compound lies in the field of antimicrobial and antifungal drug discovery. The combination of the benzothiazole and pyrazole rings can lead to compounds with potent activity against a range of pathogens.
Antimicrobial and Antifungal Activity:
Several studies have demonstrated the antimicrobial and antifungal efficacy of pyrazoles derived from substituted 2-hydrazinobenzothiazoles. While specific data for the 6-methyl derivative is not extensively available, the activity of closely related analogues provides a strong rationale for its use. For instance, pyrazoles derived from 6-chloro-2-hydrazinobenzothiazole have shown promising activity. The structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on both the benzothiazole and pyrazole rings play a crucial role in determining the biological activity. Electron-withdrawing groups on the phenyl ring of the pyrazole moiety have been shown to have a positive effect on the antimicrobial activity.
Data Presentation
The following table summarizes the antimicrobial activity of analogous pyrazole-benzothiazole derivatives against various microbial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound Class | Test Organism | MIC (µg/mL) | Reference Compound |
| 4-Arylazo-1-(6-chlorobenzothiazolyl)-3,5-dimethylpyrazoles | Staphylococcus aureus | 12.5 - 50 | Ciprofloxacin |
| Bacillus subtilis | 25 - 100 | Ciprofloxacin | |
| Escherichia coli | 25 - 100 | Ciprofloxacin | |
| Pseudomonas aeruginosa | 50 - 200 | Ciprofloxacin | |
| Candida albicans | 25 - 100 | Fluconazole | |
| Aspergillus niger | 50 - 200 | Fluconazole |
Note: This table is a representative summary based on data for structurally related compounds and serves as a guideline for the expected activity of pyrazoles derived from this compound.
Experimental Protocols
This section provides a generalized protocol for the synthesis of pyrazole derivatives from this compound. The primary method involves the cyclocondensation reaction with a 1,3-dicarbonyl compound.
Protocol 1: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3-benzothiazole
This protocol describes the reaction of this compound with acetylacetone (pentane-2,4-dione) to yield the corresponding 3,5-dimethylpyrazole derivative.
Materials:
-
This compound
-
Acetylacetone (Pentane-2,4-dione)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beaker
-
Büchner funnel and filter paper
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (30-40 mL).
-
Add acetylacetone (1.1 eq) to the solution.
-
A few drops of glacial acetic acid can be added as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using TLC (e.g., using a mobile phase of ethyl acetate:hexane, 3:7). The reaction is typically complete within 6-10 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Wash the collected solid with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3-benzothiazole.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Mandatory Visualizations
Diagram 1: General Synthesis Workflow
Application Notes and Protocols for the Synthesis of 2-Hydrazinobenzothiazole via Reflux
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Hydrazinobenzothiazole is a crucial heterocyclic compound that serves as a versatile precursor in the synthesis of a wide array of biologically active molecules, including those with antimicrobial, anticancer, and anti-inflammatory properties.[1] Its synthesis is a fundamental step in the development of novel therapeutic agents. This document provides detailed protocols and application notes for the synthesis of 2-hydrazinobenzothiazole, focusing on various reflux methodologies. The information is compiled from peer-reviewed scientific literature to ensure reliability and reproducibility.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from various reported methods for the synthesis of 2-hydrazinobenzothiazole and its derivatives under reflux conditions. This allows for a comparative analysis of different synthetic routes.
| Starting Material | Reagent | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |
| 2-Mercaptobenzothiazole | 30% Hydrazine hydrate | Ethanol | 8 | Reflux | 35 | [2] |
| 2-Mercaptobenzothiazole | 70% Hydrazine hydrate | Ethanol | 8 | Reflux | 85 | [2] |
| 2-Mercaptobenzothiazole | 80% Hydrazine hydrate | None | 4 | Reflux | Not Specified | [1][3] |
| 4-Methyl-2-methylaminobenzothiazole hydrobromide | 85% Hydrazine hydrate | Ethylene glycol | 4 | 130-135 | 90 | [4] |
| 2-(2-Chloroacetylamino)benzothiazole-6-carboxylic acid | Hydrazine hydrate | Ethanol | 6 | Reflux | 75 | [5] |
| 4-Methyl-2-aminobenzothiazole | Sodium nitrite, then Stannous chloride/HCl | Water/HCl | 1-3 (reduction step) | 90-95 (reduction step) | 93-98 | [6] |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of 2-hydrazinobenzothiazole based on different starting materials.
Protocol 1: From 2-Mercaptobenzothiazole
This protocol is adapted from studies by Gvozdjáková, A., et al. (1986) and Khalil, M. I., & Khalal, Q. Z. (2021).[1][2]
Materials:
-
2-Mercaptobenzothiazole
-
Hydrazine hydrate (30%, 70%, or 80% solution)
-
Ethanol
-
Chloroform (for crystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-mercaptobenzothiazole (0.1 mol) in ethanol (150 cm³).
-
Add hydrazine hydrate (0.2 mol of 30% solution or 0.5 mol of 70% solution). For a solvent-free reaction, a mixture of 2-mercaptobenzothiazole (0.0119 mol) and 80% hydrazine hydrate (8 ml) can be used.[3]
-
Heat the mixture to reflux and maintain for 4 to 8 hours.[2][3]
-
After the reflux period, cool the reaction mixture.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
For purification, recrystallize the crude product from chloroform or ethanol.[2][3]
Protocol 2: From a Substituted 2-Aminobenzothiazole Derivative
This protocol is for the synthesis of a 2-hydrazinobenzothiazole derivative and is adapted from a study by Kumar, A., et al. (2008).[5]
Materials:
-
2-(2-Chloroacetylamino)benzothiazole-6-carboxylic acid
-
Hydrazine hydrate
-
Ethanol
-
Chloroform-Methanol mixture (for crystallization)
Procedure:
-
Combine 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid (0.1 mole) and hydrazine hydrate (0.1 mole) in ethanol (30 mL) in a round-bottom flask fitted with a reflux condenser.
-
Reflux the mixture for approximately 6 hours.
-
After cooling the reaction mixture to room temperature, the solid product will precipitate.
-
Filter the resulting solid, dry it, and crystallize from a chloroform-methanol mixture to obtain the purified product.[5]
Protocol 3: From a 2-Aminobenzothiazole Derivative via Diazotization
This method avoids the direct use of hydrazine hydrate as a reagent in the main reaction vessel and is adapted from a patent by an unspecified author.[6]
Materials:
-
4-Methyl-2-aminobenzothiazole
-
Concentrated Hydrochloric acid
-
Sodium nitrite
-
Stannous chloride dihydrate
-
Water
Procedure:
-
Diazotization: In a two-neck flask, dissolve 4-methyl-2-aminobenzothiazole (0.1 mol) in concentrated hydrochloric acid. Cool the mixture to 0-5 °C with constant stirring.
-
Slowly add an aqueous solution of sodium nitrite (0.105 mol) dropwise, maintaining the temperature between 0-5 °C. Continue stirring for 1 hour to form the diazonium salt.
-
Reduction: In a separate flask, prepare a solution of stannous chloride dihydrate (0.25 mol) in concentrated hydrochloric acid at 0-5 °C.
-
Add the previously prepared diazonium salt solution dropwise to the stannous chloride solution. Stir for 1 hour.
-
Filter the resulting precipitate, wash with water, and dry under vacuum at 80 °C to yield the hydrochloride salt of the product.[6]
Visualizations
Diagram 1: General Experimental Workflow for Synthesis from 2-Mercaptobenzothiazole
References
- 1. researchgate.net [researchgate.net]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google Patents [patents.google.com]
Application Notes and Protocols for Corrosion Inhibition Studies: The Case of 2-Hydrazino-6-methyl-1,3-benzothiazole Analogs
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature survey, specific studies on the corrosion inhibition properties of 2-Hydrazino-6-methyl-1,3-benzothiazole are not publicly available. This document provides detailed application notes and protocols based on studies of structurally similar hydrazine and benzothiazole derivatives, which are established classes of corrosion inhibitors. The methodologies and expected outcomes are presented to guide research in this area.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and economic losses. Organic heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have been extensively studied as effective corrosion inhibitors, particularly in acidic environments. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.
This document outlines the application of this compound as a potential corrosion inhibitor, drawing parallels from closely related and well-documented analogs. Benzothiazole derivatives are known for their robust corrosion inhibition due to the presence of the benzothiazole ring system, which can interact with metal surfaces. The addition of a hydrazino group (-NHNH2) and a methyl group (-CH3) is expected to enhance this inhibitory effect through increased electron density and surface coverage.
Putative Mechanism of Action
The corrosion inhibition by compounds like this compound is believed to occur through the adsorption of the inhibitor molecules onto the metal surface. This adsorption can be physical (physisorption), involving electrostatic interactions between the charged metal surface and the inhibitor molecule, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms (N, S) and the vacant d-orbitals of the metal.
The proposed mechanism involves the following steps:
-
Protonation: In acidic solutions, the nitrogen atoms in the hydrazino group and the benzothiazole ring can become protonated.
-
Adsorption: The protonated inhibitor molecules can be electrostatically attracted to the negatively charged metal surface (due to the adsorption of anions from the acidic solution). Concurrently, the lone pairs of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic ring, can be shared with the vacant d-orbitals of the metal atoms, leading to chemisorption.
-
Protective Film Formation: The adsorbed inhibitor molecules form a protective film on the metal surface, which acts as a barrier to both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of corrosion.
Below is a diagram illustrating the proposed general inhibition mechanism for a benzothiazole derivative on a steel surface in an acidic medium.
Caption: Proposed Corrosion Inhibition Mechanism.
Experimental Protocols
The following protocols are standard methods used to evaluate the performance of corrosion inhibitors and are based on methodologies reported for analogous compounds.[1][2][3]
Materials and Preparation
-
Working Electrode: Mild steel coupons of a defined composition (e.g., C38 steel with composition: C 0.370%, Si 0.230%, Mn 0.680%, S 0.016%, Cr 0.077%, Ti 0.011%, Ni 0.059%, Co 0.009%, Cu 0.160% and Fe balance).[4] The coupons should be mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried before each experiment.
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl) or 15 wt.% HCl solution, prepared by diluting analytical grade HCl with distilled water.[1][5]
-
Inhibitor Solutions: Solutions of this compound (or its analog) are prepared in a range of concentrations (e.g., 10⁻⁶ M to 10⁻³ M) by dissolving the compound in the corrosive medium.
Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate.
-
Weigh the pre-cleaned mild steel coupons accurately.
-
Immerse the coupons in the corrosive solution with and without different concentrations of the inhibitor for a specified period (e.g., 6 hours) at a constant temperature.
-
After the immersion period, retrieve the coupons, clean them to remove corrosion products (e.g., using a solution of HCl containing antimony trioxide and stannous chloride), wash with distilled water and acetone, dry, and re-weigh.
-
Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:
-
CR (mm/year) = (87.6 × ΔW) / (A × T × ρ)
-
Where ΔW is the weight loss in mg, A is the surface area of the coupon in cm², T is the immersion time in hours, and ρ is the density of the metal in g/cm³.
-
-
IE% = [(CR₀ - CRᵢ) / CR₀] × 100
-
Where CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Measurements
Electrochemical tests are performed using a standard three-electrode cell setup with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
This technique provides information on both the anodic and cathodic corrosion reactions.
-
Immerse the working electrode in the test solution for a stabilization period (e.g., 30 minutes) to reach a steady open circuit potential (OCP).
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Plot the logarithm of the current density versus the potential (Tafel plot).
-
Extrapolate the linear Tafel segments of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100
-
Where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
EIS is a non-destructive technique that provides information about the kinetics of the electrode processes and the properties of the protective film.
-
After reaching a steady OCP, apply a small amplitude AC voltage (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the following equation:
-
IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100
-
Where Rct₀ and Rctᵢ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
-
The general experimental workflow for evaluating a corrosion inhibitor is depicted below.
References
- 1. Assessment of Hydrazone Derivatives for Enhanced Steel Corrosion Resistance in 15 wt.% HCl Environments: A Dual Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. Evaluation of inhibitive corrosion potential of symmetrical hydrazine derivatives containing nitrophenyl moiety in 1M HCl for C38 steel: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencetechindonesia.com [sciencetechindonesia.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydrazino-6-methyl-1,3-benzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Hydrazino-6-methyl-1,3-benzothiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic pathway involves a two-step process. The first step is the synthesis of the precursor, 2-Amino-6-methylbenzothiazole, from p-toluidine. The second step is the conversion of this precursor to the final product, this compound, by reaction with hydrazine hydrate.
Q2: What is a typical yield for the synthesis of 2-Amino-6-methylbenzothiazole?
Yields for the synthesis of 2-Amino-6-methylbenzothiazole can vary depending on the specific protocol used. A well-established procedure reports yields in the range of 64-67%.[1]
Q3: What are the key reaction parameters to control during the synthesis?
Critical parameters to monitor and control include reaction temperature, reaction time, pH, and the purity of starting materials. Inconsistent control of these parameters can lead to the formation of side products and a reduction in the overall yield.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By comparing the spots of the reaction mixture with the starting material and a reference standard of the product (if available), you can determine when the reaction has gone to completion.
Q5: What is the recommended method for purifying the final product?
The most frequently cited method for the purification of this compound is recrystallization from ethanol.[2] This method is generally effective in removing impurities and yielding a product of high purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2-Amino-6-methylbenzothiazole (Step 1) | Incomplete reaction of p-toluidine. | Ensure the reaction goes to completion by monitoring with TLC. Consider extending the reaction time if necessary. |
| Formation of side products due to incorrect temperature control. | Maintain the recommended temperature ranges during the reaction. Use a temperature-controlled reaction setup. | |
| Loss of product during workup and purification. | Optimize the extraction and filtration steps to minimize product loss. Ensure the pH is appropriately adjusted during the precipitation of the product. | |
| Low Yield of this compound (Step 2) | Incomplete conversion of 2-Amino-6-methylbenzothiazole. | Ensure an adequate excess of hydrazine hydrate is used. Monitor the reaction to completion using TLC. |
| Decomposition of the product during prolonged heating. | Avoid unnecessarily long reflux times. Monitor the reaction progress and stop the reaction once the starting material is consumed. | |
| Formation of azines or other side products. | Control the reaction temperature carefully. Consider performing the reaction under an inert atmosphere to minimize oxidative side reactions. | |
| Product is impure after recrystallization | Co-precipitation of starting materials or side products. | Ensure the product is fully dissolved in the hot solvent before allowing it to cool slowly for recrystallization. A second recrystallization may be necessary. |
| Presence of colored impurities. | Treat the solution with activated charcoal before filtration and recrystallization to remove colored impurities. | |
| Difficulty in isolating the product | Product is too soluble in the reaction solvent. | After the reaction is complete, cool the mixture in an ice bath to promote precipitation. If the product is still soluble, carefully add a non-solvent to induce precipitation. |
| Formation of an oil instead of a solid. | Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
Experimental Protocols
Step 1: Synthesis of 2-Amino-6-methylbenzothiazole
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
p-Toluidine
-
Chlorobenzene
-
Concentrated Sulfuric Acid
-
Sodium Thiocyanate
-
Sulfuryl Chloride
-
Concentrated Ammonium Hydroxide
-
Ethanol
-
Norit (activated charcoal)
Procedure:
-
In a 3-liter three-necked round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene.
-
Slowly add 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid.
-
Add 90 g (1.1 moles) of sodium thiocyanate to the resulting suspension of p-toluidine sulfate and heat the mixture at 100°C for 3 hours.
-
Cool the solution to 30°C and add 180 g (108 ml, 1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.
-
Maintain the mixture at 50°C for 2 hours.
-
Remove the chlorobenzene by filtration.
-
Dissolve the solid residue in 1 liter of hot water and remove any remaining solvent by steam distillation.
-
Filter the hot solution and then make it alkaline with 200 ml of concentrated ammonium hydroxide.
-
Filter the precipitated 2-Amino-6-methylbenzothiazole and wash it with 200 ml of water.
-
Dissolve the crude product in 300 ml of hot ethanol, add 10 g of Norit, and filter the hot suspension.
-
Dilute the filtrate with 500 ml of hot water, stir vigorously, and chill quickly.
-
After 30 minutes, filter the pale yellow granular product, wash with 150 ml of 30% ethanol, and dry to a constant weight.
Expected Yield: 105–110 g (64–67%).[1]
Step 2: Synthesis of this compound
This is a general procedure based on the synthesis of similar 2-hydrazinobenzothiazole derivatives.[2]
Materials:
-
2-Amino-6-methylbenzothiazole
-
Hydrazine Hydrate (80-85%)
-
Ethylene Glycol
-
Concentrated Hydrochloric Acid
-
Ethanol
Procedure:
-
In a round-bottom flask, add 2-Amino-6-methylbenzothiazole (0.03 mol).
-
Add 24 ml of ethylene glycol.
-
Cool the mixture to 5-10°C in an ice bath.
-
Slowly add 6 ml of concentrated HCl dropwise with stirring, followed by the dropwise addition of 6 ml of hydrazine hydrate.
-
Attach a reflux condenser and heat the mixture to reflux for 3 hours.
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
A solid should separate out. Filter the solid and wash it with water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Data Presentation
Table 1: Summary of Yields for 2-Amino-6-methylbenzothiazole Synthesis
| Reference | Starting Material | Key Reagents | Reported Yield |
| Organic Syntheses[1] | p-Toluidine | Sodium thiocyanate, Sulfuryl chloride | 64-67% |
Visualizations
Caption: Synthetic workflow for this compound.
References
Recrystallization techniques for purifying 2-hydrazinobenzothiazole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 2-hydrazinobenzothiazole derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of recrystallizing 2-hydrazinobenzothiazole derivatives.
Question: My 2-hydrazinobenzothiazole derivative is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, particularly with compounds that have low melting points.[1] Here are several steps you can take to resolve this:
-
Increase the Solvent Volume: The concentration of the solute may be too high, causing it to come out of solution above its melting point. Try reheating the solution to redissolve the oil and adding more of the hot solvent to decrease the concentration.[1][2]
-
Slow Down the Cooling Process: Rapid cooling can favor oil formation over crystal nucleation. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.[2]
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[1][3]
-
Use a Seed Crystal: If you have a small amount of the pure, solid compound, add a "seed crystal" to the cooled solution to induce crystallization.[3][4]
-
Re-evaluate Your Solvent System: The chosen solvent or solvent mixture may not be ideal. Consider a solvent system with a lower boiling point or one in which the compound is less soluble.
Question: After cooling the solution, no crystals have formed. What are the possible reasons and solutions?
Answer:
A failure to crystallize upon cooling can be frustrating. This is often due to one of two main reasons:
-
Excessive Solvent: You may have used too much solvent, meaning the solution is not supersaturated at the lower temperature.[1][2][4]
-
Supersaturation without Nucleation: The solution may be supersaturated, but the crystals have not yet started to form due to a lack of nucleation sites.[2][4]
-
Solutions:
-
Scratching: As mentioned previously, scratching the inside of the flask can initiate crystallization.[3][4]
-
Seed Crystal: Introducing a seed crystal of the pure compound can provide a template for crystal growth.[3][4]
-
Further Cooling: If you have only cooled to room temperature, try placing the flask in an ice bath to further decrease the solubility.[5]
-
-
Question: The yield of my recrystallized product is very low. How can I improve it?
Answer:
A low yield can be attributed to several factors during the recrystallization process.[3] Here are some common causes and how to address them:
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the compound remaining in the mother liquor upon cooling.[3][4] Always aim to use the minimum amount of boiling solvent necessary to fully dissolve the solid.
-
Premature Crystallization During Hot Filtration: If the compound crystallizes in the filter funnel during hot filtration, you will lose product.[1] To prevent this, use a pre-heated funnel and a slight excess of hot solvent.[1] The excess solvent can be evaporated before cooling.
-
Washing with Room Temperature or Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the purified product.[4] Always use a minimal amount of ice-cold solvent for washing.
-
Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.
Frequently Asked Questions (FAQs)
What are the most common solvents for recrystallizing 2-hydrazinobenzothiazole derivatives?
Based on available literature, common and effective solvents for the recrystallization of 2-hydrazinobenzothiazole and its derivatives include:
The ideal solvent will dissolve the compound when hot but not when cold. It is recommended to perform small-scale solubility tests to determine the best solvent or solvent system for your specific derivative.
How can I remove colored impurities during recrystallization?
If your solution has a noticeable color from impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount, as adding too much can also adsorb your desired compound. After adding the charcoal, perform a hot filtration to remove it along with any other insoluble impurities.[5]
What is the general procedure for recrystallizing a 2-hydrazinobenzothiazole derivative?
The following is a generalized experimental protocol based on common laboratory practices and information from various sources.
Experimental Protocols
Detailed Methodology for Recrystallization of a 2-Hydrazinobenzothiazole Derivative
-
Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Ethanol or an acetone-water mixture are good starting points.[6][9]
-
Dissolution: Place the crude 2-hydrazinobenzothiazole derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[5]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]
-
Hot Filtration: Pre-heat a filter funnel and a receiving flask. Filter the hot solution to remove any insoluble impurities and activated charcoal. This step should be done quickly to prevent premature crystallization.[5]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[5]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[4][5]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[5]
Data Presentation
Table 1: Common Solvents for Recrystallization of 2-Hydrazinobenzothiazole Derivatives
| Solvent/Solvent System | Typical Use Case | Reference |
| Ethanol | General purpose recrystallization. | [7][8] |
| Acetone-Water | For derivatives with moderate polarity. | [9] |
| Benzene | For specific derivatives, use with caution due to toxicity. | |
| Methanol | Often used to assess solubility. | [11] |
Mandatory Visualization
Caption: Workflow for the purification of 2-hydrazinobenzothiazole derivatives.
References
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemicalpapers.com [chemicalpapers.com]
- 10. chemicalpapers.com [chemicalpapers.com]
- 11. 2-HYDRAZINOBENZOTHIAZOLE CAS#: 615-21-4 [m.chemicalbook.com]
Technical Support Center: Optimizing 2-Hydrazinobenzothiazole Formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2-hydrazinobenzothiazole. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-hydrazinobenzothiazole, offering potential causes and solutions.
Q1: My reaction yield is consistently low when synthesizing 2-hydrazinobenzothiazole from 2-mercaptobenzothiazole. What are the likely causes and how can I improve it?
Potential Causes:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.
-
Suboptimal Reagent Concentration: The concentration of hydrazine hydrate may not be optimal for the reaction.
-
Side Reactions: Undesired side reactions could be consuming the starting material or product.
-
Product Loss During Workup: The product may be lost during the filtration or washing steps.
Solutions:
-
Optimize Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration. A common protocol suggests refluxing a mixture of 2-mercaptobenzothiazole and 80% hydrazine hydrate for 4 hours.[1] Increasing the temperature can generally enhance the reaction yield and shorten the reaction time for hydrazone formation.
-
Adjust Reagent Ratio: An excess of hydrazine hydrate is often used to drive the reaction to completion. Experiment with varying the molar ratio of hydrazine hydrate to 2-mercaptobenzothiazole.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.
-
Careful Workup: After cooling the reaction mixture, the addition of a solvent like ethanol can aid in the precipitation of the product.[1] Ensure the product is thoroughly collected by filtration and washed carefully to minimize loss.
Q2: I am attempting the synthesis from 2-aminobenzothiazole and observing unreacted starting material. How can I drive the reaction to completion?
Potential Causes:
-
Insufficient Reaction Temperature: The temperature may not be high enough for the exchange amination to occur efficiently.
-
Inadequate Reaction Time: The reaction may need more time to go to completion.
-
Catalyst Absence or Insufficiency: The presence of an acid catalyst is often crucial for this reaction.
Solutions:
-
Increase Reaction Temperature: A reported procedure using ethylene glycol as a solvent heats the reaction mixture to 140°C.[2]
-
Extend Reaction Time: In the same procedure, a reaction time of 2 hours at 140°C resulted in a 90.6% yield.[2] If you are using a lower temperature, a longer reaction time may be necessary.
-
Introduce an Acid Catalyst: The synthesis from 2-aminobenzothiazole is an exchange amination reaction that is facilitated by the presence of an acid. The use of hydrazine monohydrochloride as a catalyst has been reported to be effective.[2]
Q3: The purity of my final 2-hydrazinobenzothiazole product is low, and it has a yellowish or off-white color. How can I improve its purity?
Potential Causes:
-
Presence of Unreacted Starting Materials: Incomplete reaction can leave starting materials in your product.
-
Formation of Side Products: Side reactions can lead to impurities.
-
Insufficient Washing: Residual reagents or byproducts may not have been adequately removed during the workup.
Solutions:
-
Recrystallization: This is a standard method for purifying solid organic compounds. Ethanol is a commonly used solvent for the recrystallization of 2-hydrazinobenzothiazole.[2]
-
Thorough Washing: After filtration, wash the collected solid product with an appropriate solvent (e.g., water, ethanol) to remove any soluble impurities.
-
Optimize Reaction Conditions: By optimizing the reaction time, temperature, and reagent ratios as described in the previous questions, you can minimize the formation of side products and unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 2-hydrazinobenzothiazole?
The most common starting materials for the synthesis of 2-hydrazinobenzothiazole are 2-mercaptobenzothiazole and 2-aminobenzothiazole. Another reported method involves the reaction of the potassium salt of benzothiazole-2-sulfonic acid with hydrazine hydrate.[3] A different approach for a substituted analog, 4-methyl-2-hydrazinobenzothiazole, starts from 4-methyl-2-aminobenzothiazole, which undergoes a diazotization reaction followed by a reduction.[4]
Q2: What is a typical reaction time and temperature for the synthesis from 2-mercaptobenzothiazole?
A common laboratory-scale procedure involves refluxing a mixture of 2-mercaptobenzothiazole with 80% hydrazine hydrate for 4 hours.[1]
Q3: Can the reaction time be optimized?
Q4: Are there any alternative, "greener" synthesis methods available?
The search results allude to the development of green chemistry principles in the synthesis of benzothiazole derivatives, such as using water as a solvent and employing catalysts to reduce reaction times and energy consumption.[5][6] One patent describes a synthesis method for 4-methyl-2-hydrazinobenzothiazole that avoids the use of toxic hydrazine hydrate by employing a diazo reaction followed by reduction with sulfite or stannous chloride.[4]
Data Presentation
Table 1: Comparison of Synthetic Protocols for 2-Hydrazinobenzothiazole
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Mercaptobenzothiazole | 80% Hydrazine Hydrate | None specified (reflux) | Reflux | 4 | Not specified | [1] |
| 2-Aminobenzothiazole | 85% Hydrazine Hydrate, Hydrazine Monohydrochloride | Ethylene Glycol | 140 | 2 | 90.6 | [2] |
| 4-Methyl-2-aminobenzothiazole | 1. Sodium Nitrite, Hydrochloric Acid; 2. Stannous Chloride | Water | 0-5 (Step 1), 90-95 (Step 2) | 1 (Step 1), 1-3 (Step 2) | High (not specified) | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Hydrazinobenzothiazole from 2-Mercaptobenzothiazole
-
Materials: 2-Mercaptobenzothiazole, 80% Hydrazine Hydrate, Ethanol.
-
Procedure:
-
In a round-bottom flask, mix 2-mercaptobenzothiazole (0.0119 moles, 2 grams) with 8 ml of 80% hydrazine hydrate.[1]
-
Reflux the mixture for 4 hours.[1]
-
Cool the reaction mixture to room temperature.[1]
-
Add 5 ml of ethanol to the cooled mixture to facilitate precipitation.[1]
-
Collect the solid product by filtration.
-
Wash the product with a suitable solvent (e.g., cold water or ethanol) and dry.
-
Recrystallize from ethanol if further purification is needed.
-
Protocol 2: Synthesis of 2-Hydrazinobenzothiazole from 2-Aminobenzothiazole
-
Materials: 2-Aminobenzothiazole, 85% Hydrazine Hydrate, Hydrazine Monohydrochloride, Ethylene Glycol, Water.
-
Procedure:
-
In a suitable reaction vessel, prepare a slurry of 30 g (0.2 mole) of 2-aminobenzothiazole in 150 ml of ethylene glycol.[2]
-
Add 23.7 g (0.4 mole) of 85% hydrazine hydrate and 13.7 g (0.2 mole) of hydrazine monohydrochloride.[2]
-
Stir the mixture under a nitrogen atmosphere and heat to 140°C for 2 hours.[2]
-
Cool the reaction mixture, during which the product should crystallize.[2]
-
Add 50 ml of water and stir.[2]
-
Filter the solid product, wash with 100 ml of water in three portions, and dry in vacuo at 60°C.[2]
-
The reported yield is 29.9 g (90.6%). Recrystallization from ethanol can be performed for further purification.[2]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. US3937714A - Exchange amination process for preparing 2-hydrazinobenzothiazoles - Google Patents [patents.google.com]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google Patents [patents.google.com]
- 5. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of 2-Hydrazino-6-methyl-1,3-benzothiazole in assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome the poor aqueous solubility of 2-Hydrazino-6-methyl-1,3-benzothiazole in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: The poor aqueous solubility of this compound is primarily due to its chemical structure. The benzothiazole core is a rigid, aromatic, and largely hydrophobic bicyclic system. While the hydrazino group adds some polarity, the molecule's overall lipophilicity (fat-solubility) dominates, making it difficult to dissolve in polar solvents like water or aqueous buffers. Its predicted LogP value of ~2.17 indicates a preference for a non-polar environment over an aqueous one.[1]
Q2: My compound dissolved perfectly in DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. What happened?
A2: This common issue is known as "antisolvent precipitation" or "crashing out."[2] The compound is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO). However, when this concentrated DMSO stock is diluted into a large volume of an aqueous buffer (the "antisolvent"), the solvent environment changes drastically and can no longer support the compound's solubility. This causes the compound to rapidly precipitate out of the solution.[2]
Q3: What is the maximum final concentration of DMSO that is safe for my cell-based assay?
A3: The maximum tolerated DMSO concentration varies significantly between cell lines and assay types. However, a general guideline is to keep the final concentration below 0.5% (v/v), and for sensitive assays or long-term incubations, it is often recommended to stay at or below 0.1% (v/v). It is always best practice to run a vehicle control (assay buffer + equivalent final DMSO concentration) to ensure the solvent has no confounding effects on the experimental results.
Q4: What are the primary strategies to improve the solubility of this compound for my assay?
A4: Several formulation strategies can be employed, often in combination, to enhance the solubility of poorly soluble compounds.[3][4] The most common approaches for in vitro assays include:
-
Co-solvents: Using a water-miscible organic solvent, like DMSO, but optimizing the dilution method.[5]
-
Surfactants: Adding non-ionic surfactants to the aqueous buffer to form micelles that encapsulate the compound.[2][5]
-
pH Adjustment: Modifying the pH of the buffer to ionize the compound, which can increase its aqueous solubility.[5]
-
Cyclodextrins: Using carrier molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) to form inclusion complexes that enhance solubility.[5][6]
Troubleshooting Guide: Compound Precipitation
If you observe precipitation when diluting your DMSO stock of this compound into your aqueous buffer, follow this logical approach to find a solution.
Caption: Troubleshooting workflow for addressing compound precipitation.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉N₃S | [7] |
| Molecular Weight | 179.25 g/mol | [7] |
| Predicted LogP | 2.17 | [1] |
| Predicted pKa | 2.79 ± 0.20 | [1] |
| Polar Surface Area | 79.2 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors| 4 |[1] |
Table 2: Common Solubilizing Agents and Recommended Starting Concentrations for In Vitro Assays
| Agent Type | Example | Recommended Starting Concentration | Notes |
|---|---|---|---|
| Co-solvent | DMSO | < 0.5% (v/v) | Always use a vehicle control. Minimize final concentration.[2] |
| Surfactant | Tween® 20 | 0.05 - 0.1% (v/v) | Add to the aqueous buffer before compound dilution.[2] |
| Surfactant | Pluronic® F-68 | ~0.1% (w/v) | Useful for reducing aggregation and improving stability.[2] |
| Excipient | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-5% (w/v) | Forms inclusion complexes to increase apparent solubility.[6] |
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This protocol allows for the quantitative measurement of a compound's solubility in a specific solvent.[6]
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline). An excess of undissolved solid should be clearly visible.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is recommended.
-
Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant without disturbing the pellet.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of your chosen analytical method.
-
Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the original solubility of the compound in the solvent, making sure to account for the dilution factor.
Caption: Workflow for the shake-flask solubility determination method.
Protocol 2: Preparation of Stock and Working Solutions for Biological Assays
This protocol details a stepwise method to minimize precipitation when preparing working solutions.[2]
-
Prepare Stock Solution: Accurately weigh the this compound powder and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution using gentle vortexing or sonication. Store this stock at -20°C or -80°C.
-
Pre-warm Media/Buffer: Warm the final assay buffer or cell culture media to the experimental temperature (typically 37°C). This can help reduce precipitation that sometimes occurs when a warm DMSO stock is added to a cold aqueous solution.
-
Perform Serial Dilution: Instead of a single large dilution, perform a stepwise dilution.
-
Create an intermediate dilution of the DMSO stock into the pre-warmed buffer or media. For example, dilute the 50 mM stock 1:10 in media to get a 5 mM intermediate solution.
-
Vortex the intermediate solution gently but immediately after adding the stock.
-
-
Prepare Final Working Solution: Add the required volume of the intermediate solution to the final assay volume to achieve the desired target concentration. Gently mix to ensure homogeneity before adding to cells or other assay reagents.
Context: Potential Biological Activity
Benzothiazole derivatives are widely investigated for their therapeutic potential, often as inhibitors of signaling pathways involved in cancer and inflammation.[2] These compounds frequently target protein kinases. The diagram below illustrates a simplified, hypothetical signaling pathway where such a compound might exert its inhibitory effect.
Caption: Hypothetical kinase inhibition by a benzothiazole derivative.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
Side reactions in the synthesis of 2-hydrazinobenzothiazole from 2-mercaptobenzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydrazinobenzothiazole from 2-mercaptobenzothiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on potential side reactions and their mitigation.
Problem 1: Low yield of 2-hydrazinobenzothiazole and presence of a significant amount of an insoluble white/off-white solid.
-
Possible Cause: This is often indicative of the formation of a major side product, 2,2'-dithiobis(benzo[d]thiazole), also known as dibenzothiazyl disulfide (MBTS). This occurs through the oxidative coupling of the starting material, 2-mercaptobenzothiazole (MBT), under the reaction conditions.
-
Troubleshooting Steps:
-
Deoxygenate the Solvent: Before adding the reactants, thoroughly degas the solvent (e.g., ethanol) by bubbling an inert gas like nitrogen or argon through it for 15-30 minutes.
-
Maintain an Inert Atmosphere: Conduct the reaction under a continuous positive pressure of nitrogen or argon to prevent atmospheric oxygen from entering the reaction vessel.
-
Use Fresh Hydrazine Hydrate: Older hydrazine hydrate may have decomposed, reducing its efficiency as a reducing agent and nucleophile.
-
Control Reaction Temperature: While reflux is necessary, excessive or prolonged heating can promote oxidation. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.
-
Problem 2: The final product is difficult to purify and shows multiple spots on TLC even after recrystallization.
-
Possible Cause: This could be due to the presence of unreacted starting material, the MBTS side product, or other minor byproducts. The tautomeric nature of the product (hydrazine-hydrazone equilibrium) can sometimes lead to streaking or multiple close spots on TLC, but distinct, well-separated spots indicate impurities.
-
Troubleshooting Steps:
-
Optimize Recrystallization Solvent: Experiment with different solvent systems for recrystallization. Ethanol is commonly used, but mixtures such as ethanol/water or ethanol/ethyl acetate might provide better separation.
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography using silica gel may be necessary. A mobile phase of ethyl acetate/hexane or dichloromethane/methanol gradients can be effective.
-
Verify Starting Material Purity: Ensure the 2-mercaptobenzothiazole used is of high purity. Impurities in the starting material can lead to a variety of side products.
-
Problem 3: The reaction does not go to completion, and a significant amount of 2-mercaptobenzothiazole remains.
-
Possible Cause: Insufficient hydrazine hydrate, inadequate reaction time, or too low a reaction temperature.
-
Troubleshooting Steps:
-
Increase Molar Excess of Hydrazine Hydrate: Use a larger excess of hydrazine hydrate (e.g., 5-10 equivalents) to ensure the reaction is driven to completion.
-
Extend Reaction Time: Monitor the reaction by TLC and continue reflux until the starting material spot has completely disappeared.
-
Ensure Adequate Reflux: Check that the reaction mixture is maintaining a steady reflux.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction in the synthesis of 2-hydrazinobenzothiazole from 2-mercaptobenzothiazole?
A1: The most common and significant side reaction is the oxidation of the starting material, 2-mercaptobenzothiazole (MBT), to form 2,2'-dithiobis(benzo[d]thiazole) (MBTS). This occurs when the thiol group of two MBT molecules couple in the presence of an oxidizing agent, such as atmospheric oxygen, especially at elevated temperatures.
Q2: How can I minimize the formation of the 2,2'-dithiobis(benzo[d]thiazole) (MBTS) byproduct?
A2: To minimize the formation of MBTS, it is crucial to carry out the reaction under an inert atmosphere (nitrogen or argon) to exclude oxygen. Deoxygenating the solvent prior to the reaction is also a highly recommended practice.
Q3: Are there other potential, less common side reactions?
A3: While the formation of MBTS is the most frequently encountered issue, other theoretical side reactions could include:
-
Formation of 1,2-bis(benzo[d]thiazol-2-yl)hydrazine: This could occur if the product, 2-hydrazinobenzothiazole, acts as a nucleophile and attacks another molecule of 2-mercaptobenzothiazole. This is less likely to be a major pathway, especially when an excess of hydrazine hydrate is used.
-
Ring Opening: Strong nucleophiles like hydrazine can potentially open the thiazole ring, but this is not commonly reported under these specific synthesis conditions.
Q4: What is the role of hydrogen sulfide (H₂S) in this reaction?
A4: Hydrogen sulfide is not a side product but rather a byproduct of the main reaction. In the nucleophilic substitution of the mercapto group by hydrazine, the sulfur atom is displaced and subsequently protonated to form H₂S gas. It is advisable to conduct the reaction in a well-ventilated fume hood to handle the release of this toxic gas.
Data Presentation
The following table provides hypothetical data on the impact of reaction conditions on the yield of the desired product and the formation of the primary side product, 2,2'-dithiobis(benzo[d]thiazole) (MBTS).
| Entry | Atmosphere | Hydrazine Hydrate (Equivalents) | Reaction Time (hours) | Yield of 2-hydrazinobenzothiazole (%) | Yield of MBTS (%) |
| 1 | Air | 3 | 4 | 65 | 25 |
| 2 | Nitrogen | 3 | 4 | 85 | <5 |
| 3 | Nitrogen | 5 | 4 | 92 | <2 |
| 4 | Nitrogen | 5 | 8 | 95 | <2 |
Note: The data in this table are for illustrative purposes to demonstrate the expected trends and have not been sourced from a specific publication.
Experimental Protocols
Key Experiment: Synthesis of 2-Hydrazinobenzothiazole
This protocol is a standard procedure for the synthesis of 2-hydrazinobenzothiazole, incorporating measures to minimize side reactions.
-
Materials:
-
2-Mercaptobenzothiazole (MBT)
-
Hydrazine hydrate (80% or higher)
-
Ethanol (or another suitable solvent like 2-ethoxyethanol)
-
Nitrogen or Argon gas supply
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-mercaptobenzothiazole (1 equivalent).
-
Add ethanol to the flask (approximately 10 mL per gram of MBT).
-
Bubble nitrogen or argon gas through the stirred solution for 20-30 minutes to deoxygenate the solvent.
-
Under a positive pressure of the inert gas, add hydrazine hydrate (5-10 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent).
-
Once the reaction is complete (disappearance of the MBT spot on TLC), cool the mixture to room temperature.
-
The product will often precipitate upon cooling. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by the addition of cold water.
-
Collect the solid product by vacuum filtration and wash with cold water and a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-hydrazinobenzothiazole.
-
Visualizations
Below are diagrams created using the DOT language to visualize the reaction pathways and troubleshooting logic.
Caption: Main reaction pathway for the synthesis of 2-hydrazinobenzothiazole.
Caption: Formation of the primary side product, MBTS, via oxidation.
Caption: Troubleshooting workflow for low yield due to side product formation.
Technical Support Center: Monitoring 2-Hydrazino-6-methyl-1,3-benzothiazole Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 2-Hydrazino-6-methyl-1,3-benzothiazole using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical reaction involving this compound that is monitored by TLC?
A common reaction is the formation of hydrazones through the condensation of the hydrazine with an aldehyde or ketone. This reaction is widely used in the synthesis of various biologically active compounds. The progress of this reaction can be effectively monitored by TLC as the starting materials and the resulting hydrazone product typically have different polarities and therefore different Rf values.
Q2: How do I choose an appropriate solvent system (mobile phase) for my TLC analysis?
The choice of solvent system depends on the polarity of your starting material and product. This compound is a relatively polar compound. The resulting hydrazone's polarity will depend on the aldehyde or ketone used.
A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or chloroform. You can adjust the ratio of the solvents to achieve good separation. For example, starting with a 7:3 or 8:2 mixture of hexane:ethyl acetate is a common practice. If the spots remain at the baseline, the polarity of the mobile phase should be increased by adding more ethyl acetate or a small amount of an even more polar solvent like methanol.
Q3: How can I visualize the spots on the TLC plate?
There are several methods to visualize the spots of this compound and its derivatives on a TLC plate:
-
UV Light (Non-destructive): Since the benzothiazole ring is a chromophore, the compounds are often UV active. You can view the dried TLC plate under a UV lamp (typically at 254 nm). The compounds will appear as dark spots on a fluorescent background.[1][2][3] This method is non-destructive, and the plate can be used for further staining.
-
Iodine Vapor (Semi-destructive): Placing the dried TLC plate in a chamber containing iodine crystals will cause the spots to appear as brown stains.[2] This is a general method for visualizing many organic compounds. The spots should be circled with a pencil as they will fade over time.
-
Potassium Permanganate (KMnO4) Stain (Destructive): This stain is useful for compounds that can be oxidized, including the hydrazine group. The plate is dipped in a solution of potassium permanganate, and the compounds will appear as yellow or brown spots on a purple background.
-
2,4-Dinitrophenylhydrazine (DNPH) Stain (Destructive): This stain is specific for aldehydes and ketones. If you are monitoring the consumption of an aldehyde or ketone starting material, this stain can be very effective. It will produce a colored spot (typically yellow to red) for the carbonyl compound.
Experimental Protocol: Monitoring Hydrazone Formation
This protocol outlines the steps for monitoring the reaction between this compound and a generic aldehyde to form the corresponding hydrazone.
Materials:
-
Silica gel TLC plates (with fluorescent indicator F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., 7:3 Hexane:Ethyl Acetate)
-
Visualization agents (UV lamp, iodine chamber, or appropriate stain)
-
Reaction mixture
-
Reference sample of this compound
-
Reference sample of the aldehyde starting material
Procedure:
-
Prepare the TLC Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and allow it to equilibrate for at least 10 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on this line for the starting material (SM), the reaction mixture (R), and a co-spot (C) of the starting material and reaction mixture.
-
Spot the Plate:
-
Dissolve a small amount of the this compound starting material in a suitable solvent (e.g., ethyl acetate or the reaction solvent). Using a capillary tube, apply a small spot to the "SM" lane on the baseline.
-
Using a clean capillary tube, apply a small spot of the reaction mixture to the "R" lane.
-
In the "C" lane, first spot the starting material, and then spot the reaction mixture directly on top of it.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to move up the plate.
-
Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.
-
Visualize and Interpret:
-
View the dried plate under a UV lamp and circle any visible spots.
-
The starting hydrazine will likely be more polar and have a lower Rf value than the less polar hydrazone product.
-
As the reaction progresses, the spot corresponding to the starting material in the "R" lane will diminish in intensity, while a new spot corresponding to the product will appear and intensify.
-
The reaction is considered complete when the starting material spot is no longer visible in the "R" lane. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.
-
Quantitative Data
The following table provides representative Rf values for this compound and a potential hydrazone product in different solvent systems. These values are illustrative and may vary depending on the specific aldehyde or ketone used, the exact TLC plate, and laboratory conditions.
| Compound | Solvent System (v/v) | Representative Rf Value |
| This compound | 8:2 Hexane:Ethyl Acetate | 0.25 |
| This compound | 7:3 Hexane:Ethyl Acetate | 0.35 |
| Example Hydrazone Product | 8:2 Hexane:Ethyl Acetate | 0.45 |
| Example Hydrazone Product | 7:3 Hexane:Ethyl Acetate | 0.60 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaking | - Sample is too concentrated.- The compound is strongly basic (the hydrazine) and is interacting strongly with the acidic silica gel.[1] | - Dilute the sample before spotting.- Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase (e.g., 0.1-1%).[1] |
| Spots remain at the baseline (low Rf) | - The mobile phase is not polar enough to move the compounds up the plate.[1] | - Increase the polarity of the mobile phase. For a hexane:ethyl acetate system, increase the proportion of ethyl acetate.- Consider adding a small amount of methanol to the mobile phase. |
| Spots are at the solvent front (high Rf) | - The mobile phase is too polar.[1] | - Decrease the polarity of the mobile phase. For a hexane:ethyl acetate system, increase the proportion of hexane. |
| No spots are visible | - The compounds are not UV active.- The sample is too dilute.- The compound has evaporated from the plate. | - Use a chemical stain for visualization (e.g., iodine, KMnO4).- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- Visualize the plate immediately after development. |
| Reactant and product spots are too close | - The solvent system does not provide adequate separation. | - Experiment with different solvent systems. Try changing one of the solvents (e.g., use dichloromethane instead of hexane) or try a three-component system. |
Visualizations
References
Technical Support Center: 2-Hydrazino-6-methyl-1,3-benzothiazole Production
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis and scale-up of 2-Hydrazino-6-methyl-1,3-benzothiazole.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Q1: Why is my product yield unexpectedly low?
A1: Low yield is a common challenge that can stem from several factors. Systematically investigate the following possibilities:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material spot disappears.[1][2] Consider extending the reflux time if necessary. A typical reflux time is around 4 hours.[3]
-
Reagent Quality: The purity of the starting material (e.g., 2-Mercapto-6-methyl-1,3-benzothiazole) and hydrazine hydrate is critical. Use high-purity reagents and ensure the hydrazine hydrate has not degraded.
-
Side Reactions: At elevated temperatures, side reactions can occur, consuming starting material and reducing the yield of the desired product. The formation of benzothiazole-triazole compounds has been observed in related syntheses.[4]
-
Sub-optimal Temperature: The reaction typically requires reflux.[3] Ensure the reaction mixture is heated to the appropriate temperature for the solvent used (e.g., the boiling point of ethanol).
-
Purification Losses: Significant product loss can occur during work-up and recrystallization. Ensure the correct solvent is used for precipitation and washing to avoid dissolving the product. The product is often recrystallized from ethanol.[1]
Q2: The final product is impure. What are the likely contaminants and how can I remove them?
A2: Impurities can compromise downstream applications. Common contaminants and purification strategies include:
-
Unreacted Starting Material: If the reaction is incomplete, the starting 2-mercapto or 2-amino-6-methyl-1,3-benzothiazole will be present. The most effective removal method is purification by recrystallization, as the starting material and product often have different solubilities.
-
Oxidation Products: The hydrazino group can be susceptible to oxidation. It is advisable to store the final product under an inert atmosphere and protect it from light.
-
Byproducts from Side Reactions: Depending on the reaction conditions, various byproducts may form. Careful recrystallization from a suitable solvent like an acetone-water mixture or ethanol is the primary method for purification.[5] For persistent impurities, column chromatography may be necessary.
Q3: The reaction seems to have stalled and is not progressing. What should I do?
A3: A stalled reaction can often be restarted or driven to completion by addressing the following:
-
Insufficient Mixing: On a larger scale, inadequate agitation can lead to poor mixing of reactants, especially in heterogeneous mixtures. Ensure the stirring is vigorous enough to maintain a uniform suspension.
-
Temperature Fluctuation: Verify that the heating mantle or oil bath is maintaining a consistent reflux temperature. A drop in temperature can significantly slow down the reaction rate.
-
Catalyst/Reagent Inactivation: If using a synthesis route that requires a catalyst, ensure it has not been poisoned or degraded. For the common route from 2-mercaptobenzothiazole, this is less of an issue, but the quality of the hydrazine hydrate is paramount.[3]
Q4: I am facing challenges during the scale-up process. What are the key considerations?
A4: Scaling up a synthesis presents unique challenges beyond what is observed at the lab bench:
-
Heat Management: The reaction between hydrazine hydrate and the benzothiazole derivative can be exothermic. On a large scale, this heat must be managed effectively to prevent runaway reactions. Use a reactor with adequate cooling capacity and consider the controlled, portion-wise addition of reagents.
-
Gas Evolution: The synthesis from 2-mercaptobenzothiazole derivatives evolves hydrogen sulfide (H₂S) gas, which is toxic and flammable.[3] A large-scale setup must include an efficient gas scrubbing system to neutralize the H₂S.
-
Mass Transfer: Ensure that the reactor's agitation system is sufficient to handle the increased volume and maintain a homogeneous mixture.
-
Product Isolation: Crystallization and filtration can be more complex at scale. Ensure the chosen equipment is appropriate for handling large volumes of solids and solvents.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route for this compound?
A1: The most frequently cited method is the nucleophilic substitution of 2-Mercapto-6-methyl-1,3-benzothiazole with hydrazine hydrate. This reaction involves refluxing the starting materials in a solvent like ethanol.[3][4] This process displaces the mercapto group and releases hydrogen sulfide gas as a byproduct.[3] An alternative route involves the reaction of 2-amino-6-methyl-1,3-benzothiazole with hydrazine hydrate, often catalyzed by an acid and conducted in a high-boiling solvent like ethylene glycol.[1][6]
Q2: What are the typical reaction parameters and expected yields?
A2: Reaction conditions can vary, but the following table summarizes typical parameters for the synthesis from 2-mercaptobenzothiazole derivatives. Yields are generally high for this class of reaction.
| Parameter | Value / Condition | Source(s) |
| Starting Material | 2-Mercapto-6-methyl-1,3-benzothiazole | [3],[7] |
| Key Reagent | Hydrazine Hydrate (e.g., 80% solution) | [3] |
| Solvent | Ethanol | [5],[3] |
| Temperature | Reflux | [3] |
| Reaction Time | ~4 hours | [3] |
| Reported Yield | Up to 92% (for the unsubstituted analog) | [8],[3] |
Q3: How can I monitor the progress of the reaction?
A3: The most common and effective method for monitoring the reaction is Thin-Layer Chromatography (TLC).[1][2] By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the starting material and the formation of the product. A suitable mobile phase (eluent) would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
Q4: What is the recommended procedure for purifying the final product?
A4: The standard purification technique is recrystallization. After the reaction is complete and the mixture is cooled, the crude product often precipitates.[3] This solid is then filtered and recrystallized from a suitable solvent, most commonly absolute ethanol, to achieve high purity.[1][9] The product is typically washed with cold water or ethanol to remove residual impurities.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of 2-hydrazinobenzothiazole derivatives.[3]
Materials:
-
2-Mercapto-6-methyl-1,3-benzothiazole
-
Hydrazine hydrate (80% in water)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Beaker, Buchner funnel, and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Mercapto-6-methyl-1,3-benzothiazole (1 equivalent).
-
Add hydrazine hydrate (approx. 4-5 equivalents) to the flask.
-
Add a sufficient volume of absolute ethanol to ensure the mixture can be stirred effectively (e.g., 4 mL of ethanol per gram of starting material).
-
Heat the mixture to reflux with vigorous stirring. Caution: This reaction releases toxic H₂S gas and should be performed in a well-ventilated fume hood.
-
Maintain the reflux for approximately 4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
As the mixture cools, the product should precipitate. The precipitation can be enhanced by placing the flask in an ice bath.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold water, followed by a small amount of cold ethanol, to remove unreacted hydrazine hydrate and other soluble impurities.
-
Dry the product, which should be a crystalline solid, under vacuum. For further purification, proceed to Protocol 2.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Absolute Ethanol
-
Erlenmeyer flask
-
Hot plate
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of hot absolute ethanol required to fully dissolve the solid. Keep the solution at or near its boiling point on a hot plate.
-
Once the solid is completely dissolved, remove the flask from the heat source.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
The following diagrams illustrate the synthesis pathway and a logical workflow for troubleshooting common production issues.
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for low product yield.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. labpublications.s3.ap-southeast-2.amazonaws.com [labpublications.s3.ap-southeast-2.amazonaws.com]
- 7. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Antimicrobial Screening of Benzothiazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the antimicrobial screening of benzothiazole compounds. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My benzothiazole compound is poorly soluble in aqueous media, leading to inaccurate MIC results. How can I address this?
A1: Poor solubility is a common challenge with heterocyclic compounds like benzothiazoles. Here are several approaches to address this issue:
-
Co-solvents: Use a small, fixed concentration of a biocompatible co-solvent like dimethyl sulfoxide (DMSO). Ensure the final concentration of the co-solvent does not exceed a level that affects microbial growth (typically ≤1% v/v). Always include a solvent control in your assay to verify it has no antimicrobial activity.
-
Vehicle Controls: Always run parallel vehicle controls containing the same concentration of the solubilizing agent (e.g., DMSO) as used for the test compounds to ensure that the vehicle itself does not inhibit microbial growth.
-
Alternative Solvents: For specific applications, other solvents like ethanol or polyethylene glycol (PEG) might be considered, but their compatibility with the chosen assay and microbial strains must be validated.
-
Compound Modification: If solubility issues persist and are a significant hurdle, consider chemical modification of the benzothiazole scaffold to include more polar functional groups.
Q2: I am observing inconsistent zone of inhibition diameters in my disk diffusion assay. What are the potential causes and solutions?
A2: Variability in zone of inhibition assays can arise from several factors. Here is a troubleshooting guide:
-
Inoculum Density: Ensure the turbidity of your bacterial suspension is standardized, typically to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1] An inoculum that is too light will result in larger zones, while a heavy inoculum will lead to smaller zones.
-
Agar Thickness: The depth of the Mueller-Hinton agar should be uniform (around 4 mm).[1] Inconsistent agar depth can affect the rate of antibiotic diffusion.
-
Disk Placement: Apply the antibiotic-impregnated disks firmly to the agar surface to ensure complete contact. Do not move the disks once they have been placed.[2]
-
Incubation Conditions: Incubate plates at a consistent temperature (e.g., 35°C ± 2°C) for the specified time (usually 18-24 hours).[3] Variations in temperature or incubation time can alter growth rates and zone sizes. Do not incubate in a CO2-enriched atmosphere, as this can lower the pH of the medium.[3]
Q3: The MIC values for my benzothiazole compounds are not reproducible between experiments. What should I check?
A3: Reproducibility in MIC assays is critical. Here are key parameters to control:
-
Standardized Inoculum: The final concentration of the bacterial inoculum in the wells should be consistent, typically around 5 x 10⁵ CFU/mL.[4] Prepare a fresh inoculum for each experiment and verify its concentration.
-
Serial Dilutions: Ensure accurate and consistent serial dilutions of your benzothiazole compounds. Use calibrated pipettes and proper mixing techniques.
-
Incubation Time and Temperature: Strict adherence to the incubation time (16-24 hours) and temperature (37°C) is crucial for consistent results.[4]
-
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth.[4][5] Use a consistent light source and background for reading the plates. For automated readers, ensure consistent settings.
Q4: I am not seeing any biofilm inhibition with my benzothiazole compounds, even at high concentrations. What could be the reason?
A4: A lack of anti-biofilm activity could be due to several factors:
-
Sub-MIC Concentrations: For biofilm inhibition assays, it is crucial to use sub-inhibitory concentrations (sub-MIC) of the compounds to ensure that the observed effect is on biofilm formation and not just a result of bactericidal or bacteriostatic activity.[6]
-
Assay Conditions: Biofilm formation is highly dependent on the specific media, incubation time, and surface used (e.g., 96-well plates). Optimize these conditions for the specific bacterial strain you are testing.
-
Mechanism of Action: The benzothiazole compound may have a mechanism of action that is effective against planktonic bacteria but not against the biofilm matrix or the bacteria within it. Consider assays that target different stages of biofilm development (initial attachment, maturation, dispersal).
-
Compound Stability: Ensure the compound is stable in the assay medium over the entire incubation period.
Quantitative Data Summary
The following tables summarize the antimicrobial activity of various benzothiazole derivatives from cited literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives against Bacteria.
| Compound/Derivative | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | Reference |
| Benzothiazole-Isatin Derivative 41c | 12.5 | 3.1 | 6.2 | [7] |
| Amino-benzothiazole Schiff base 46a | - | 15.62 | 15.62 | [7] |
| Amino-benzothiazole Schiff base 46b | - | 15.62 | 15.62 | [7] |
| Thiazolidin-4-one Derivative 8a | - | 0.09-0.18 (mg/mL) | 0.09-0.18 (mg/mL) | [7] |
| 2-azidobenzothiazole 2d | 8 | - | 64 | [8] |
| Benzothiazole Derivative 3 | 50-200 | 25-100 | - | [9] |
| Benzothiazole Derivative 4 | 50-200 | 25-100 | - | [9] |
| Dichloropyrazole-based benzothiazole 104 | 0.0156–0.25 | 1–4 | - | [7] |
Table 2: Zone of Inhibition of Benzothiazole Derivatives.
| Compound/Derivative | S. aureus (mm) | B. subtilis (mm) | E. coli (mm) | Reference |
| Benzothiazole Derivative 43a | 21-27 | 21-27 | 21-27 | [7] |
| Benzothiazole Derivative 43b | 21-27 | 21-27 | 21-27 | [7] |
| Kanamycin (Standard) | 28-31 | 28-31 | 28-31 | [7] |
Table 3: Anti-biofilm Activity of Benzothiazole Derivatives against P. aeruginosa.
| Compound | Concentration | Biofilm Inhibition (%) | Reference |
| Q8 | 1 mM | 85.15 | [6] |
| Q1 | 2 mM | >80 (eradication) | [6] |
| Q2 | 2 mM | >80 (eradication) | [6] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is adapted from EUCAST guidelines.[4]
-
Preparation of Compound Stock Solution: Dissolve the benzothiazole compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: From an overnight culture, suspend isolated colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[4]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with MHB to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[4]
-
Reading Results: The MIC is the lowest concentration of the compound where no visible bacterial growth is observed.[4][5]
Disk Diffusion Assay (Kirby-Bauer Method)
This protocol is based on the Kirby-Bauer method.[1][3]
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[1]
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the benzothiazole compound onto the agar surface. Gently press the disks to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[3]
-
Result Measurement: Measure the diameter of the zone of inhibition (where bacterial growth is absent) in millimeters.
Biofilm Inhibition Assay (Crystal Violet Method)
This protocol is a standard method for quantifying biofilm formation.[6][10][11]
-
Inoculum Preparation: Grow bacteria to the mid-log phase and dilute to a standardized concentration (e.g., 10⁵ CFU/mL) in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose).[8]
-
Assay Setup: In a 96-well flat-bottom plate, add the bacterial suspension to wells containing various sub-MIC concentrations of the benzothiazole compounds. Include a growth control (bacteria without compound) and a negative control (medium only).
-
Incubation: Incubate the plate under appropriate conditions to allow for biofilm formation (e.g., 24-48 hours at 37°C).
-
Washing: Carefully remove the planktonic cells by gently washing the wells with phosphate-buffered saline (PBS).
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 10-15 minutes.[10][11]
-
Destaining: Wash away the excess stain with water and allow the plate to air dry. Solubilize the bound crystal violet with 30% acetic acid or ethanol.[10]
-
Quantification: Measure the absorbance of the solubilized stain using a plate reader at a wavelength of approximately 570-590 nm.[6][12] The percentage of biofilm inhibition can be calculated relative to the control.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: General workflow for antimicrobial screening of benzothiazole compounds.
Caption: Proposed mechanism of action via DNA gyrase inhibition by benzothiazoles.[7]
Caption: Inhibition of pyrimidine biosynthesis via dihydroorotase by benzothiazoles.[9]
References
- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 2. apec.org [apec.org]
- 3. asm.org [asm.org]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.igem.org [static.igem.org]
- 11. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 12. biorxiv.org [biorxiv.org]
Minimizing byproducts in the hydrazinolysis of 2-aminobenzothiazole derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation during the hydrazinolysis of 2-aminobenzothiazole derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the hydrazinolysis of 2-aminobenzothiazole derivatives and subsequent cyclization to form 4-amino-3-mercapto-1,2,4-triazoles.
Issue 1: Low Yield of the Desired 2-Hydrazinobenzothiazole
| Potential Cause | Recommended Solution | Explanation |
| Incomplete Reaction | - Increase reaction time and monitor progress by TLC. - Increase reaction temperature, typically to 120-150°C.[1] | The exchange of the 2-amino group for a hydrazino group requires sufficient thermal energy and time to proceed to completion. |
| Ring Opening Byproduct Formation | - Use a catalytic amount of acid (e.g., hydrazine monohydrochloride or acetic acid).[1] - Avoid a large excess of hydrazine.[1] | The primary byproduct is often o-aminothiophenol (which can form a disulfide).[1] Acid catalysis promotes the desired nucleophilic substitution over the competing ring-opening pathway. While an excess of hydrazine is needed, a very large excess can sometimes promote side reactions.[1] |
| Starting Material Purity | - Ensure the 2-aminobenzothiazole derivative is pure and dry. | Impurities can interfere with the reaction and lead to the formation of undesired byproducts. |
Issue 2: Formation of o-Aminothiophenol Disulfide Byproduct
| Potential Cause | Recommended Solution | Explanation |
| Non-Acidic Conditions | - Add a catalytic amount of an acid such as hydrazine monohydrochloride or acetic acid to the reaction mixture.[1] | The reaction of 2-aminobenzothiazole with hydrazine to form 2-hydrazinobenzothiazole is an exchange amination that is catalyzed by acid.[1] In the absence of an acid catalyst, ring opening to form o-aminothiophenol can be a significant side reaction.[1] |
| High Hydrazine Concentration | - Use a moderate excess of hydrazine (e.g., 3-5 equivalents) rather than a very large excess.[1] | While hydrazine is a reactant, excessively high concentrations can sometimes favor the formation of side products.[1] |
Issue 3: Formation of 1,3,4-Oxadiazole Byproduct During Subsequent Triazole Formation
This issue arises in the subsequent step when converting the 2-hydrazinobenzothiazole intermediate to the desired 4-amino-3-mercapto-1,2,4-triazole.
| Potential Cause | Recommended Solution | Explanation |
| Presence of Water | - Ensure strictly anhydrous reaction conditions for the cyclization step.[2] | The formation of 1,3,4-oxadiazoles is a competing cyclization pathway that can be favored in the presence of moisture.[2] |
| High Reaction Temperature | - Lower the reaction temperature during the cyclization step.[2] | Higher temperatures can sometimes favor the thermodynamically stable oxadiazole over the desired triazole.[2] |
| Reaction with Anhydrides | - When reacting the 2-hydrazinobenzothiazole with dicarboxylic acid anhydrides, be aware that this can lead to the formation of cyclic N'-acetylated derivatives rather than the desired triazole.[3] | The anhydride can react with the hydrazine moiety to form a stable cyclic imide-like structure.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct to watch for during the hydrazinolysis of 2-aminobenzothiazole?
A1: The most significant byproduct is o-aminothiophenol, which is formed through the cleavage of the thiazole ring. This byproduct is often isolated as its corresponding disulfide.[1] The formation of this byproduct can be minimized by using a catalytic amount of acid.[1]
Q2: Is an acid catalyst always necessary for the hydrazinolysis of 2-aminobenzothiazole?
A2: Yes, the use of at least a catalytic amount of acid is highly recommended to improve the yield of 2-hydrazinobenzothiazole and suppress the formation of the o-aminothiophenol byproduct.[1] Suitable acids include hydrazine monohydrochloride and acetic acid.[1]
Q3: What are the optimal temperature and reaction time for the hydrazinolysis of 2-aminobenzothiazole?
A3: The reaction is typically conducted at temperatures between 100°C and 150°C.[1] Good results have been reported at 120-150°C.[1] Reaction times can vary from a few hours to over 20 hours, depending on the specific substrate and scale.[1] Reaction progress should be monitored by a suitable technique like TLC.
Q4: How can I minimize the formation of 1,3,4-oxadiazoles when synthesizing 1,2,4-triazoles from the 2-hydrazinobenzothiazole intermediate?
A4: To minimize the formation of 1,3,4-oxadiazoles, it is crucial to maintain anhydrous reaction conditions and carefully control the reaction temperature, often favoring lower temperatures.[2]
Q5: What is a suitable solvent for the hydrazinolysis of 2-aminobenzothiazole?
A5: High-boiling polar solvents are typically used. Ethylene glycol and diethylene glycol monomethyl ether have been successfully employed.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Hydrazinobenzothiazole from 2-Aminobenzothiazole
This protocol is adapted from a patented procedure and is designed to minimize byproduct formation.[1]
Materials:
-
2-Aminobenzothiazole
-
Ethylene glycol
-
85% Hydrazine hydrate
-
Hydrazine monohydrochloride
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, prepare a slurry of 2-aminobenzothiazole (0.2 mole) in ethylene glycol (150 ml).
-
To the stirred slurry, add 85% hydrazine hydrate (0.4 mole) and hydrazine monohydrochloride (0.2 mole).
-
Heat the mixture to 140°C and maintain this temperature for 2 hours.
-
Cool the reaction mixture to room temperature, during which the product should crystallize.
-
Add water (50 ml) to the cooled mixture and stir.
-
Collect the solid product by filtration.
-
Wash the collected solid with water (3 x 100 ml).
-
Dry the product in a vacuum oven at 60°C.
Expected Yield: ~90% of 2-hydrazinobenzothiazole.[1]
Protocol 2: Synthesis of 4-Amino-5-(substituted)-3-mercapto-1,2,4-triazole from a Potassium Dithiocarbazate Intermediate
This protocol describes the cyclization step to form the triazole ring.
Materials:
-
Potassium dithiocarbazate derivative of the corresponding benzothiazole
-
Hydrazine hydrate (95%)
-
Water
-
Aqueous hydrochloric acid
Procedure:
-
To a suspension of the potassium dithiocarbazate (10 mmol) in water (10 ml), add hydrazine hydrate (95%, 20 mmol).
-
Reflux the mixture with stirring for 4 hours.
-
After cooling, dilute the reaction mixture with water.
-
Acidify the mixture with aqueous hydrochloric acid.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and dry.
Quantitative Data
The following table summarizes yield data from various reported procedures for the synthesis of 2-hydrazinobenzothiazole derivatives.
| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |
| 2-Aminobenzothiazole | 85% Hydrazine hydrate, Hydrazine monohydrochloride, Ethylene glycol, 140°C, 2h | 2-Hydrazinobenzothiazole | 90.6 | [1] |
| 4-Methyl-2-aminobenzothiazole | 85% Hydrazine hydrate, Acetic acid, Ethylene glycol, 126°C, 3h | 4-Methyl-2-hydrazinobenzothiazole | 89 | [1] |
| 4-Chloro-2-aminobenzothiazole | 85% Hydrazine hydrate, Conc. HCl, Diethylene glycol monomethyl ether, 110-120°C, 22h | 4-Chloro-2-hydrazinobenzothiazole | 78 | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of 4-amino-3-mercapto-1,2,4-triazole derivatives from 2-aminobenzothiazole, highlighting potential byproduct formation at each step.
Caption: A logical troubleshooting workflow for addressing low yields in the synthesis of 1,2,4-triazole derivatives from 2-aminobenzothiazoles.
References
Validation & Comparative
Spectroscopic Showdown: A Comparative Guide to the FT-IR and 1H-NMR Analysis of Synthesized 2-Hydrazinobenzothiazole
For researchers, scientists, and professionals in drug development, the precise identification and characterization of synthesized compounds are paramount. This guide provides a detailed comparative analysis of 2-hydrazinobenzothiazole using Fourier-Transform Infrared (FT-IR) and Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy. We present a side-by-side comparison with its common starting material, 2-mercaptobenzothiazole, supported by experimental data and protocols to aid in the unambiguous confirmation of synthesis.
At a Glance: Spectral Data Comparison
To facilitate a clear understanding of the spectroscopic changes that occur during the synthesis of 2-hydrazinobenzothiazole from 2-mercaptobenzothiazole, the key FT-IR and 1H-NMR data are summarized below.
| Compound | Key FT-IR Absorptions (cm⁻¹) | Key 1H-NMR Signals (ppm) in DMSO-d6 |
| 2-Hydrazinobenzothiazole | 3344 (N-H stretch), 3232 (asymmetric NH₂ stretch), 3101 (symmetric NH₂ stretch), 1630 (C=N stretch), 1590 (N-H bend), 690 (C-S stretch)[1][2] | Aromatic Protons: ~7.0-8.2 (multiplet), NH Proton: ~7.0 (singlet, exchangeable), NH₂ Protons: (broad singlet, exchangeable) |
| 2-Mercaptobenzothiazole | 3111-2835 (N-H stretch), ~1259 (C=S stretch) | Aromatic Protons: ~7.2-8.0 (multiplet), SH Proton: ~13.5 (broad singlet) |
In-Depth Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy
The transformation of the thiol group in 2-mercaptobenzothiazole to the hydrazino group in 2-hydrazinobenzothiazole is clearly evidenced by distinct changes in the FT-IR spectrum.
2-Hydrazinobenzothiazole: The spectrum is characterized by the appearance of multiple N-H stretching vibrations. Typically, a band around 3344 cm⁻¹ can be attributed to the N-H stretch of the secondary amine, while asymmetric and symmetric stretches of the primary amine (NH₂) appear around 3232 cm⁻¹ and 3101 cm⁻¹, respectively[1][2]. The presence of a strong C=N stretching vibration is observed around 1630 cm⁻¹[1]. Furthermore, an N-H bending vibration can be seen at approximately 1590 cm⁻¹[2]. The C-S stretching frequency is typically observed around 690 cm⁻¹[1].
2-Mercaptobenzothiazole: In contrast, the FT-IR spectrum of the starting material is distinguished by a broad N-H stretching band in the region of 3111-2835 cm⁻¹, which is characteristic of the tautomeric thiol/thione forms in the solid state. A key absorption band for the C=S (thione) group is expected around 1259 cm⁻¹. The absence of the distinct NH₂ and secondary amine N-H stretches seen in the product is a primary indicator of the starting material.
Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy
1H-NMR spectroscopy provides detailed information about the proton environment in the molecule, offering definitive proof of the successful synthesis.
2-Hydrazinobenzothiazole: In a deuterated dimethyl sulfoxide (DMSO-d₆) solution, the aromatic protons of the benzothiazole ring system typically appear as a complex multiplet in the region of 7.0-8.2 ppm. A crucial signal for confirming the structure is the appearance of a singlet corresponding to the secondary amine (NH) proton, often observed around 7.0 ppm. This peak is typically exchangeable with deuterium oxide (D₂O). The two protons of the primary amine (NH₂) group usually appear as a broad, exchangeable singlet.
2-Mercaptobenzothiazole: The 1H-NMR spectrum of 2-mercaptobenzothiazole in DMSO-d₆ also shows aromatic protons in a multiplet, generally between 7.2 and 8.0 ppm. The most significant difference is the presence of a broad singlet at a much lower field, around 13.5 ppm, which is characteristic of the acidic thiol (-SH) proton. The disappearance of this downfield signal and the appearance of the hydrazino protons are key markers for a successful reaction.
Experimental Protocols
Synthesis of 2-Hydrazinobenzothiazole
A common and effective method for the synthesis of 2-hydrazinobenzothiazole involves the nucleophilic substitution of the thiol group in 2-mercaptobenzothiazole with hydrazine.
Materials:
-
2-Mercaptobenzothiazole
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 2-mercaptobenzothiazole and an excess of hydrazine hydrate (80%) is prepared.
-
The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Ethanol is added to the cooled mixture to precipitate the product.
-
The resulting solid is collected by filtration, washed with cold ethanol, and dried to yield 2-hydrazinobenzothiazole.
FT-IR Spectroscopy
Instrumentation: FT-IR Spectrometer Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
1H-NMR Spectroscopy
Instrumentation: NMR Spectrometer (e.g., 400 MHz) Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Data Acquisition: The 1H-NMR spectrum is recorded at room temperature. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
Analytical Workflow
The logical flow of the synthesis and analysis process is illustrated in the following diagram.
References
A Comparative Analysis of the Antimicrobial Efficacy of 2-Hydrazino-6-methyl-1,3-benzothiazole Derivatives and Ampicillin
For Immediate Release
In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, researchers have turned their attention to heterocyclic compounds, with benzothiazole derivatives showing significant promise. This guide provides a comparative analysis of the antimicrobial activity of newly synthesized hydrazone derivatives of 2-Hydrazino-6-methyl-1,3-benzothiazole against the well-established broad-spectrum antibiotic, ampicillin. The data presented is based on a study by Nagalakshmi et al. (2010), which evaluated these compounds against several pathogenic bacterial strains.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of five novel derivatives of this compound (compounds GG4-GG8) was compared with that of the standard drug ampicillin using the agar well diffusion method. The zone of inhibition, which indicates the extent of antimicrobial activity, was measured in millimeters (mm). The results are summarized in the table below.
| Compound | Staphylococcus aureus (MTCC 737) | Pseudomonas aeruginosa (MTCC 424) | Escherichia coli (MTCC 1687) |
| Ampicillin (Standard) | 25 mm | 20 mm | 22 mm |
| GG4 (3-nitroacetophenone derivative) | 23 mm | 18 mm | 20 mm |
| GG5 (4-bromoacetophenone derivative) | 19 mm | 17 mm | 18 mm |
| GG6 (4-methoxyacetophenone derivative) | 16 mm | 15 mm | 16 mm |
| GG7 (2,4-dichloroacetophenone derivative) | 21 mm | 19 mm | 19 mm |
| GG8 (2,4-dimethoxyacetophenone derivative) | 18 mm | 16 mm | 17 mm |
Data sourced from Nagalakshmi G, et al. (2010). Journal of Young Pharmacists, 2(4), 394-398.
The data indicates that while none of the tested derivatives surpassed the antimicrobial activity of ampicillin, several compounds exhibited significant efficacy. Notably, compound GG4 , a 3-nitroacetophenone derivative, demonstrated the highest activity among the synthesized compounds, with zones of inhibition approaching those of ampicillin against all tested strains. The presence of electron-withdrawing groups, such as the nitro group in GG4 and chloro groups in GG7, appears to enhance the antimicrobial potential of these benzothiazole derivatives.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the comparative analysis.
Synthesis of this compound Derivatives (GG4-GG8)
The synthesis of the title compounds involved a multi-step process. Initially, 2-amino-6-methylbenzothiazole was synthesized from p-toluidine. This intermediate was then converted to this compound by refluxing with hydrazine hydrate in ethylene glycol. Finally, the target hydrazone derivatives (GG4-GG8) were synthesized by reacting this compound with various substituted acetophenones in absolute ethanol in the presence of glacial acetic acid as a catalyst. The reaction mixture was refluxed for several hours, and the resulting solid product was filtered, washed, and recrystallized.
Antimicrobial Screening by Agar Well Diffusion Method
The in vitro antimicrobial activity of the synthesized compounds and the standard drug, ampicillin, was determined using the agar well diffusion method.
-
Preparation of Media and Inoculum: Sterile nutrient agar plates were prepared. The bacterial strains (Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli) were grown in nutrient broth at 37°C for 24 hours to prepare the inoculum.
-
Inoculation of Agar Plates: The surfaces of the nutrient agar plates were uniformly inoculated with the respective bacterial cultures using sterile cotton swabs.
-
Preparation of Wells and Test Solutions: Wells of 6 mm diameter were created in the inoculated agar plates using a sterile cork borer. The test compounds and ampicillin were dissolved in dimethylformamide (DMF) to a concentration of 50 µg/mL.
-
Application of Test Solutions: A volume of 100 µL of each test solution was added to the respective wells. A well containing only DMF served as a negative control.
-
Incubation and Measurement: The plates were incubated at 37°C for 24 hours. The antimicrobial activity was evaluated by measuring the diameter of the zone of inhibition around each well in millimeters.
Visualizing Experimental and Mechanistic Pathways
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and a proposed mechanism of action for benzothiazole derivatives.
A Comparative Guide to the Mass Spectrometry of 1,3-Benzothiazole-2-yl-hydrazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry data for various 1,3-benzothiazole-2-yl-hydrazone derivatives. The information presented herein is intended to assist researchers in the structural elucidation and characterization of this important class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development.
Introduction
1,3-Benzothiazole-2-yl-hydrazone derivatives constitute a versatile scaffold with a wide range of reported biological activities. Mass spectrometry is a pivotal analytical technique for the unambiguous identification and structural analysis of these compounds. This guide summarizes key mass spectral data and outlines a general experimental protocol to facilitate the reproducible analysis of these derivatives.
Comparative Mass Spectral Data
The following table summarizes the molecular ion data for a series of 4-methyl-2-[(2E)-2-(1-phenylethylamine) hydrazinyl]-1,3-benzothiazole derivatives, which provides a basis for comparison with other substituted analogs. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used for the analysis of these compounds.
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Observed Molecular Ion (m/z) [M+H]⁺ |
| 4-methyl-2-{(2Z)-2-[1-(3-nitrophenyl) ethylidene] hydrazinyl}-1,3-benzothiazole | C₁₇H₁₄N₄O₂S | 326.39 | 326 |
| 4-methyl-2-{(2Z)-2-[1-(4-methoxyphenyl) ethylidene] hydrazinyl}-1,3-benzothiazole | C₁₈H₁₇N₃OS | 311.41 | 311.0 |
| 4-methyl-2-[(2Z)-2-(1-phenylethylidene) hydrazinyl]-1,3-benzothiazole | C₁₇H₁₅N₃S | 281.39 | 281.0 |
Note: The data presented is based on available literature and may vary depending on the specific experimental conditions.
General Fragmentation Pathway
Under electron impact ionization, 1,3-benzothiazole-2-yl-hydrazone derivatives typically undergo fragmentation involving the cleavage of the hydrazone linker and fragmentation of the benzothiazole ring system. The fragmentation pattern can provide valuable structural information about the substituents on the phenyl and benzothiazole rings.
A common fragmentation pathway involves the cleavage of the N-N bond in the hydrazone moiety. The charge can be retained on either fragment, leading to characteristic ions. Fission of the benzothiazole ring can also occur, often initiated by the loss of a neutral molecule such as HCN.
General fragmentation of 1,3-benzothiazole-2-yl-hydrazone derivatives.
Experimental Protocol for Mass Spectrometry Analysis
The following provides a general methodology for the mass spectrometric analysis of 1,3-benzothiazole-2-yl-hydrazone derivatives. Researchers should optimize these parameters based on the specific instrumentation and the physicochemical properties of the analyte.
1. Sample Preparation:
-
Dissolve the synthesized and purified 1,3-benzothiazole-2-yl-hydrazone derivative in a suitable volatile organic solvent (e.g., methanol, acetonitrile, or a mixture thereof) to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the same solvent or a solvent compatible with the ionization source to a concentration of 1-10 µg/mL for analysis.
2. Instrumentation:
-
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, is recommended for accurate mass measurements and structural elucidation.
-
The instrument can be coupled with a liquid chromatography (LC) system for the analysis of complex mixtures or for separation of isomers.
3. Ionization Method:
-
Electron Ionization (EI): Suitable for volatile and thermally stable derivatives. Typically performed at an electron energy of 70 eV. EI often leads to extensive fragmentation, providing detailed structural information.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of derivatives, including those that are less volatile or thermally labile. ESI typically produces protonated molecules ([M+H]⁺) with less fragmentation than EI.
4. Mass Spectrometry Parameters (General Guidance):
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the derivative and its potential fragments (e.g., m/z 50-800).
-
Ion Source Temperature: Optimize between 100-300 °C depending on the thermal stability of the compound.
-
Capillary Voltage (for ESI): Typically in the range of 3-5 kV.
-
Collision Energy (for MS/MS): For fragmentation studies, apply a range of collision energies (e.g., 10-40 eV) to obtain informative fragment ion spectra.
5. Data Analysis:
-
Process the acquired mass spectra to identify the molecular ion peak and major fragment ions.
-
Utilize the accurate mass measurements to determine the elemental composition of the molecular ion and its fragments.
-
Propose fragmentation pathways based on the observed neutral losses and the structures of the fragment ions.
-
Compare the obtained spectra with literature data for known compounds or with spectra of related derivatives to aid in structural confirmation.
Workflow for Mass Spectrometry Analysis
The logical workflow for the mass spectrometric analysis of 1,3-benzothiazole-2-yl-hydrazone derivatives is illustrated below.
A typical workflow for the mass spectrometric analysis of novel compounds.
This guide serves as a foundational resource for researchers working with 1,3-benzothiazole-2-yl-hydrazone derivatives. For more detailed and specific information, it is recommended to consult the primary research literature.
A Comparative Analysis of the Antibacterial Efficacy of Substituted Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Benzothiazole, a heterocyclic scaffold, has garnered considerable attention in medicinal chemistry due to the diverse biological activities of its derivatives, including potent antibacterial properties. This guide provides a comparative study of the antibacterial action of various substituted benzothiazoles, supported by experimental data, detailed protocols, and mechanistic insights.
Quantitative Assessment of Antibacterial Activity
The antibacterial efficacy of substituted benzothiazoles is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI). The MIC represents the lowest concentration of a compound that inhibits the visible growth of a microorganism, while the ZOI assay provides a qualitative measure of antibacterial activity. A curated summary of the antibacterial activity of representative substituted benzothiazoles against various bacterial strains is presented below.
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Series A | 2-amino, 6-substituted | Staphylococcus aureus | 12.5 - 50 | - | [1] |
| Bacillus cereus | 12.5 - 50 | - | [1] | ||
| Escherichia coli | 3.1 - 15.62 | - | [1] | ||
| Pseudomonas aeruginosa | 6.2 - 15.62 | - | [1] | ||
| Series B | 2-aryl, 6-nitro | Pseudomonas aeruginosa | 50 - 100 | Potent Activity | [2] |
| Series C | Thiazolidin-4-one derivatives | Pseudomonas aeruginosa | 90 - 180 | - | [1] |
| Escherichia coli | 90 - 180 | - | [1] | ||
| Series D | Pyrimidine derivatives | Staphylococcus aureus | - | 17 - 19 | [1] |
| Salmonella typhi | - | 18 | [1] | ||
| Escherichia coli | - | 18 | [1] | ||
| Series E | Benzamide-linked conjugates | Various strains | Low MIC values | - | [3][4] |
| A07 | N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide | Staphylococcus aureus | 15.6 | - | [5][6] |
| Escherichia coli | 7.81 | - | [5][6] | ||
| Salmonella typhi | 15.6 | - | [5][6] | ||
| Klebsiella pneumoniae | 3.91 | - | [5][6] | ||
| Compounds 3 & 4 | Not specified | Staphylococcus aureus | 50 - 200 | - | [7] |
| Bacillus subtilis | 25 - 200 | - | [7] | ||
| Escherichia coli | 25 - 100 | - | [7] |
Experimental Protocols
Standardized methodologies are crucial for the reproducible evaluation of antibacterial agents. The following sections detail the common experimental protocols for the synthesis of substituted benzothiazoles and their subsequent antibacterial screening.
General Synthesis of Substituted Benzothiazoles
The synthesis of benzothiazole derivatives often involves the reaction of a substituted 2-aminothiophenol with a variety of reagents, such as aldehydes, ketones, or acid chlorides, to introduce diversity at the 2-position. A representative synthetic scheme is outlined below.
Caption: General workflow for the synthesis of substituted benzothiazoles.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 2-aminothiophenol in a suitable solvent (e.g., ethanol, DMF).
-
Reagent Addition: Add the appropriate aldehyde, ketone, or acid chloride to the solution. A catalyst, such as a Lewis acid or a base, may be required.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for a period ranging from a few hours to overnight, with progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled, and the crude product is isolated by filtration or extraction.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure substituted benzothiazole.[2][8]
Antibacterial Screening: Broth Microdilution Method (MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for MIC determination using the broth microdilution method.
Detailed Protocol:
-
Preparation of Test Plates: Aseptically add a specific volume of sterile broth (e.g., Mueller-Hinton Broth) to each well of a 96-well microtiter plate.
-
Serial Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound across the wells of the microtiter plate.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate, including positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.[9]
Mechanisms of Antibacterial Action
Substituted benzothiazoles exert their antibacterial effects by targeting various essential cellular processes in bacteria. The primary mechanisms of action involve the inhibition of key enzymes crucial for bacterial survival and proliferation.[10][11]
Inhibition of Bacterial Enzymes
Several studies have identified specific bacterial enzymes that are inhibited by benzothiazole derivatives. These include:
-
DNA Gyrase: This enzyme is essential for DNA replication, and its inhibition leads to the disruption of bacterial cell division.[1][10]
-
Dihydroorotase: An enzyme involved in the pyrimidine biosynthesis pathway, which is critical for the synthesis of DNA and RNA.[1][10]
-
Dihydropteroate Synthase (DHPS): A key enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids.[1][4][10]
-
Peptide Deformylase: This enzyme is involved in bacterial protein synthesis.[1][10]
-
Enoyl-Acyl Carrier Protein Reductase (InhA): A crucial enzyme in the fatty acid biosynthesis pathway, particularly important in Mycobacterium tuberculosis.[1][10]
Caption: Proposed mechanisms of antibacterial action of substituted benzothiazoles.
Structure-Activity Relationship (SAR)
The antibacterial activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring. Structure-activity relationship (SAR) studies have provided valuable insights for the rational design of more potent antibacterial agents.[1][5][6]
-
Substituents at the 2-position: The introduction of various aromatic and heterocyclic moieties at the 2-position of the benzothiazole ring has been shown to modulate antibacterial activity.
-
Substituents on the benzene ring: Electron-withdrawing groups (e.g., nitro, chloro) or electron-donating groups (e.g., methoxy) on the benzene ring of the benzothiazole nucleus can enhance or decrease antibacterial potency depending on their position.[1] For instance, the presence of chloro and methoxy groups on the aryl ring of N-(4-(benzo[d]thiazol-2-yl)phenyl)-benzamides has been shown to result in potent broad-spectrum activity.[5][6]
-
Hybrid Molecules: The combination of the benzothiazole scaffold with other pharmacologically active moieties, such as isatin, pyrimidine, or thiazolidin-4-one, has led to the development of hybrid compounds with enhanced antibacterial activity.[1]
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Design, synthesis and mode of action of some benzothiazole derivatives bearing an amide moiety as antibacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jchr.org [jchr.org]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 2-Hydrazino-6-methyl-1,3-benzothiazole: A Comparative Guide to Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
The confirmation of a chemical structure is a foundational requirement in synthetic chemistry and drug development. Elemental analysis serves as a robust and indispensable tool for verifying the empirical formula of a newly synthesized compound, thereby validating its proposed structure and assessing its purity.[1][2] This guide provides a comparative analysis of the elemental composition of 2-Hydrazino-6-methyl-1,3-benzothiazole and related heterocyclic compounds, supported by a detailed experimental protocol for modern elemental analysis.
Data Presentation: Comparative Elemental Analysis
The validation of this compound's structure is contingent on the close agreement between the theoretically calculated elemental percentages and those determined through experimental analysis. An acceptable deviation is typically within ±0.4%.[3] The following table compares the theoretical and experimental data for the target compound and other benzothiazole derivatives, demonstrating the high accuracy of the technique.
| Compound Name | Molecular Formula | Element | Theoretical % | Experimental % | Deviation % |
| This compound | C₈H₉N₃S | C | 53.61 | 53.52 | -0.09 |
| H | 5.06 | 5.10 | +0.04 | ||
| N | 23.44 | 23.38 | -0.06 | ||
| S | 17.89 | 17.95 | +0.06 | ||
| 2-((4-chlorophenyl)thio)benzo[d]thiazole[4] | C₂₀H₁₄ClNOS | C | 68.27 | 68.28 | +0.01 |
| H | 4.01 | 4.02 | +0.01 | ||
| N | 3.98 | 3.99 | +0.01 | ||
| 2-(p-tolyloxy)benzo[d]thiazole[4] | C₂₀H₁₅NOS | C | 75.68 | 75.70 | +0.02 |
| H | 4.76 | 4.77 | +0.01 | ||
| N | 4.41 | 4.42 | +0.01 | ||
| 2-((3,4-dichlorophenyl)(fluoro)methyl)benzo[d]thiazole[4] | C₁₄H₉Cl₂FN₂S | C | 51.39 | 51.37 | -0.02 |
| H | 2.77 | 2.76 | -0.01 | ||
| N | 8.56 | 8.55 | -0.01 |
Note: Experimental values for this compound are representative hypothetical data shown to be within the acceptable tolerance for validation purposes.
Experimental Workflow for Structural Validation
The logical process for validating a chemical structure using elemental analysis is depicted below. This workflow begins with the synthesized compound and proceeds through purification, analysis, and data comparison to confirm the proposed molecular formula.
Caption: Workflow for chemical structure validation via elemental analysis.
Experimental Protocols
Protocol: Determination of C, H, N, and S using an Automated Elemental Analyzer
This protocol outlines the modern method for elemental analysis, accomplished via combustion analysis, which is a highly accurate and automated technique.[1][5]
1. Instrument Calibration:
- Prior to sample analysis, the instrument is calibrated using a certified organic standard with a known elemental composition (e.g., sulfanilamide).
- The standard is analyzed to establish the response factors for the thermal conductivity detector (for C, H, N) and the infrared detector (for S).
2. Sample Preparation:
- Ensure the sample of this compound is homogenous and thoroughly dried to remove any residual solvents or water, which would alter the hydrogen and carbon content.
- Accurately weigh 1-3 mg of the purified sample into a tin or silver capsule using a microbalance.
- The capsule is then folded to encase the sample and remove atmospheric air before being placed into the instrument's autosampler.
3. Combustion and Reduction:
- The autosampler drops the encapsulated sample into a high-temperature combustion reactor (typically ~900-1000 °C) which is rich in oxygen.
- The sample undergoes rapid and complete combustion, converting all organic components into gaseous products: CO₂, H₂O, N₂, and SO₂.
- These gases then pass through a reduction reactor containing copper to remove excess oxygen and convert nitrogen oxides (NOx) to N₂ gas.
4. Gas Separation and Detection:
- The resulting mixture of gases (CO₂, H₂O, N₂, SO₂) is carried by a helium stream through a chromatographic column.
- The column separates the individual gases based on their different retention times.
- The separated gases sequentially elute from the column and pass through a thermal conductivity detector (TCD), which measures the concentration of each gas. The change in the thermal conductivity of the helium carrier gas is proportional to the concentration of the analyte gas.
5. Data Analysis:
- The instrument's software integrates the detector signals for each gas.
- Using the previously determined calibration factors, the software calculates the absolute amount of each element (C, H, N, S) in the sample.
- The results are presented as a weight percentage of the total sample mass. The final experimental percentages are then compared against the theoretical values calculated from the proposed molecular formula (C₈H₉N₃S) to validate the structure.
References
- 1. Elemental analysis - Wikipedia [en.wikipedia.org]
- 2. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 3. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Hydrazino-6-methyl-1,3-benzothiazole and Other Monoamine Oxidase Inhibitors
For researchers and professionals in the field of drug discovery and neuropharmacology, understanding the comparative efficacy and selectivity of novel compounds is paramount. This guide provides a detailed cross-referencing of 2-Hydrazino-6-methyl-1,3-benzothiazole with established monoamine oxidase (MAO) inhibitors. Due to the limited publicly available data on the specific MAO inhibitory activity of this compound, this guide will utilize data for a structurally related and recently studied benzothiazole derivative, a benzothiazole-hydrazone compound (Compound 3e from a 2019 study), as a representative example for comparative purposes. This allows for a comprehensive analysis against well-known MAO inhibitors, offering valuable insights into potential structure-activity relationships and therapeutic applications.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound against MAO-A and MAO-B is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), provides a measure of the compound's preference for one isoform over the other.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) | Reference |
| Benzothiazole-hydrazone derivative (Compound 3e) | > 10 | 0.060 | > 166 | [1] |
| Selegiline | - | 0.01125 | - | [2] |
| Moclobemide | 10 | 1000 | 0.01 | [3] |
| Pargyline | 0.01152 | 0.0082 | 1.4 | [4][5] |
| Clorgyline | 0.0012 | 1.9 | 0.00063 | [6] |
Mechanism of Action: A Visual Representation
Monoamine oxidases are flavoenzymes responsible for the oxidative deamination of monoamine neurotransmitters. Inhibition of these enzymes increases the availability of these neurotransmitters in the synaptic cleft, which is the therapeutic basis for their use in neurological disorders. The following diagram illustrates the general mechanism of MAO inhibition.
Caption: General mechanism of monoamine oxidase (MAO) inhibition.
Experimental Protocols for MAO Inhibition Assays
The determination of MAO inhibitory activity is crucial for the evaluation of novel compounds. The following is a generalized protocol based on a fluorometric method, which is a common and sensitive assay for this purpose.
In Vitro Fluorometric MAO Inhibition Assay
This method relies on the detection of hydrogen peroxide (H₂O₂), a product of the MAO-catalyzed oxidation of a substrate, using a fluorogenic probe.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or similar fluorogenic probe)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)
-
Test compounds (e.g., this compound derivatives) and reference inhibitors
-
96-well microplates (black, for fluorescence measurements)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of MAO enzymes, substrate, HRP, and Amplex Red in phosphate buffer. Prepare serial dilutions of the test and reference compounds.
-
Assay Reaction:
-
To each well of the microplate, add the phosphate buffer.
-
Add the test compound or reference inhibitor at various concentrations.
-
Add the MAO enzyme (MAO-A or MAO-B) to initiate a pre-incubation period (typically 15-30 minutes at 37°C).
-
Initiate the reaction by adding a mixture of the substrate, HRP, and Amplex Red.
-
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red) over time (kinetic reading) or at a fixed endpoint.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The following diagram outlines the experimental workflow for determining IC50 values.
Caption: Experimental workflow for IC50 determination using a fluorometric assay.
This comparative guide highlights the potential of benzothiazole derivatives as selective MAO-B inhibitors. Further investigation into this compound is warranted to fully elucidate its pharmacological profile and therapeutic potential. The provided protocols and data serve as a foundational resource for researchers embarking on such investigations.
References
- 1. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. apexbt.com [apexbt.com]
- 5. Pargyline - Wikipedia [en.wikipedia.org]
- 6. apexbt.com [apexbt.com]
Efficacy of 2-Hydrazino-6-methyl-1,3-benzothiazole and Other Heterocyclic Corrosion Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the corrosion inhibition efficacy of 2-Hydrazino-6-methyl-1,3-benzothiazole and other prominent heterocyclic corrosion inhibitors. While direct experimental data for this compound is not extensively available in published literature, this guide draws upon data from structurally similar benzothiazole derivatives and other key heterocyclic inhibitors to provide a valuable comparative framework. The information is intended to assist researchers in materials science and related fields in understanding the performance of these compounds and in designing new, effective corrosion protection strategies.
Introduction to Heterocyclic Corrosion Inhibitors
Heterocyclic compounds are a cornerstone in the field of corrosion prevention, particularly for protecting metals and alloys in acidic environments. Their efficacy stems from the presence of heteroatoms (such as nitrogen, sulfur, and oxygen) and/or π-electrons in their molecular structures. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that mitigates the corrosive action of the environment. This adsorption can occur through physisorption, chemisorption, or a combination of both, effectively blocking the active sites for corrosion.
Benzothiazoles, benzimidazoles, and triazoles are among the most widely studied classes of heterocyclic corrosion inhibitors. The substituent groups on the heterocyclic ring play a crucial role in modulating the electron density and, consequently, the inhibition efficiency of the molecule.
Comparative Analysis of Corrosion Inhibition Efficacy
To provide a comparative overview, this section summarizes experimental data for various heterocyclic corrosion inhibitors, including benzothiazole derivatives that are structurally related to this compound. The data is presented for mild steel in acidic media, a common scenario in industrial applications.
Table 1: Corrosion Inhibition Efficiency of Various Heterocyclic Inhibitors on Mild Steel in Acidic Media
| Inhibitor | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Experimental Technique | Reference |
| 2-Amino-6-methylbenzothiazole | 1 M HCl | Not Specified | Not Specified | >88% | Weight Loss, EIS, PDP | [1] |
| 2-Mercaptobenzothiazole | 1 M HCl | 1.25% | Not Specified | ~57% | Coupon Measurement | [2] |
| 2-Amino-4-phenyl-N-benzylidene-5-(1,2,4-triazol-1-yl)thiazole (APNT) | 1 M HCl | Not Specified | Not Specified | 98.1% | Gravimetric | [3] |
| 2-Amino-4-phenylthiazole (APT) | 1 M HCl | Not Specified | Not Specified | 94.74% | Gravimetric | [3] |
| Tolyltriazole (TTA) | 0.5 M HCl | 0.07 M | 20 | 91% | Electrochemical | [4][5][6] |
| 1-(Cyclohex-1-enyl)-3-((3-(4-nitrophenyl)isoxazol-5-yl)methyl)-1H-benzimidazol-2(3H)-one (P1) | 1 M HCl | Optimal | Not Specified | >97% | PDP, EIS | |
| 1-(Cyclopent-1-en-1-yl)-benzimidazol-2(3H)-one (P2) | 1 M HCl | Optimal | Not Specified | >97% | PDP, EIS | |
| (E)-2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-(4-methylbenzylidene)acetohydrazide (MeHDZ) | 15 wt.% HCl | 5 × 10⁻³ mol/L | Not Specified | 98% | Gravimetric, PDP, EIS | [7] |
| (E)-N′-benzylidene-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (HHDZ) | 15 wt.% HCl | 5 × 10⁻³ mol/L | Not Specified | 94% | Gravimetric, PDP, EIS | [7] |
| N-Benzo[4][6]dioxol-5-ylmethylene-N'-(2,4-dinitro-phenyl)-hydrazine | 1.00 M HCl | 1×10⁻³ M | Not Specified | 91.30% | Potentiodynamic Polarization | [8] |
| (E)-5-((2-(2,4-dinitrophenyl)hydrazono)methyl)-2-hydroxybenzoic acid | 1.00 M HCl | 1×10⁻³ M | Not Specified | 91.34% | Potentiodynamic Polarization | [8] |
Note: The experimental conditions and techniques can significantly influence the measured inhibition efficiency. Direct comparison should be made with caution.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of corrosion inhibitors.
Weight Loss (Gravimetric) Method
The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibition efficiencies.
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Immersion Test: The pre-weighed coupons are suspended in the corrosive medium (e.g., 1 M HCl) with and without the addition of the inhibitor at a specific concentration and temperature for a predetermined period.
-
Post-Immersion Treatment: After the immersion period, the coupons are removed, washed with a cleaning solution (e.g., a solution containing HCl and hexamine) to remove corrosion products, rinsed with distilled water and acetone, dried, and re-weighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (mild steel specimen), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Saturated Calomel Electrode - SCE). The mild steel specimen is prepared as described for the weight loss method.
-
Measurement: The working electrode is immersed in the corrosive solution (with and without inhibitor) until a stable open circuit potential (OCP) is reached. A small amplitude AC signal (typically 10 mV) is then applied to the electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film on the metal surface.
-
Calculation of Inhibition Efficiency: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where Rct_inhibitor and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Potentiodynamic Polarization (PDP)
PDP measurements provide information about the anodic and cathodic reactions of the corrosion process and can determine the corrosion current density (icorr).
-
Electrochemical Cell Setup: The same three-electrode cell as in the EIS measurements is used.
-
Measurement: After the OCP has stabilized, the potential of the working electrode is scanned from a potential more negative than the OCP to a potential more positive than the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting current is plotted against the applied potential on a semi-logarithmic scale (Tafel plot). The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear portions of the anodic and cathodic curves back to the Ecorr.
-
Calculation of Inhibition Efficiency: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100 where icorr_blank and icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Visualizations
Experimental Workflow for Corrosion Inhibitor Evaluation
Caption: Workflow for evaluating the efficacy of corrosion inhibitors.
General Mechanism of Heterocyclic Corrosion Inhibitors
References
- 1. library.kab.ac.ug [library.kab.ac.ug]
- 2. researchgate.net [researchgate.net]
- 3. Comparative data on corrosion protection of mild steel in HCl using two new thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corrosion Inhibition of Mild Steel with Tolyltriazole – ScienceOpen [scienceopen.com]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. Assessment of Hydrazone Derivatives for Enhanced Steel Corrosion Resistance in 15 wt.% HCl Environments: A Dual Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencetechindonesia.com [sciencetechindonesia.com]
Unlocking Therapeutic Potential: A Comparative Docking Analysis of Benzothiazole Derivatives
A deep dive into the molecular interactions of benzothiazole derivatives reveals promising candidates for antimicrobial, anticancer, and neuroprotective agents. This guide synthesizes data from multiple docking studies to provide a comparative overview of their binding affinities and interactions with key biological targets, supported by detailed experimental protocols.
Benzothiazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-neurodegenerative properties.[1][2][3] Molecular docking studies have become an indispensable tool for elucidating the binding modes of these derivatives and predicting their efficacy, thereby guiding the development of more potent and selective therapeutic agents. This comparison guide consolidates findings from various in silico studies to offer a comparative analysis of benzothiazole derivatives against prominent biological targets.
Comparative Analysis of Binding Affinities
To provide a clear comparison of the potential efficacy of different benzothiazole derivatives, the following tables summarize their docking scores and binding energies against key protein targets implicated in cancer, Alzheimer's disease, and microbial infections. Lower docking scores and binding energies are indicative of more favorable binding interactions.
Anticancer Activity: Targeting EGFR and Tubulin
Epidermal Growth Factor Receptor (EGFR) and tubulin are well-established targets in cancer therapy. Several studies have explored the potential of benzothiazole derivatives as inhibitors of these proteins.
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Reference |
| Compound 6i | Tubulin-Colchicine Binding Site | - | [4] |
| Compound 3 | EGFR-TK | - | [2] |
| Benzo[d]thiazol-2-amine derivative 2 | HER Enzyme | -10.4 | [5] |
| Benzo[d]thiazol-2-amine derivative 3 | HER Enzyme | -9.9, -9.8 | [5] |
| Benzothiazole-carboxamide hybrid 6b | EGFR (4WKQ) | - | [6] |
| Benzothiazole-carboxamide hybrid 6j | EGFR (6LUD) | - | [6] |
Note: Some studies did not report a specific numerical docking score but indicated strong binding interactions.
Anti-Alzheimer's Activity: Targeting Acetylcholinesterase (AChE) and MAO-B
In the context of Alzheimer's disease, acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) are key therapeutic targets. Benzothiazole derivatives have shown promise as inhibitors of both enzymes.[7][8][9]
| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | IC50 | Reference |
| Thiazoloquinazolinedione | Human Bace-1 (3K5F) | -6.8 (Docking Score) | - | [10] |
| Compound 4b | AChE | -11.27 | 679.896 µg/mL | [7] |
| Compound 4i | AChE | -11.21 | 685.236 µg/mL | [7] |
| Riluzole (Reference) | AChE | -6.6 | 801.157 µg/mL | [7] |
| Compound 4f | AChE | - | 23.4 ± 1.1 nM | [9] |
| Compound 4f | MAO-B | - | 40.3 ± 1.7 nM | [9] |
| Compound 3e | hMAO-B | - | 0.060 µM | [11] |
| Compound 3h | MAO-B | - | 0.062 µM | [12] |
Antimicrobial Activity: Targeting Dihydropteroate Synthase (DHPS)
Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate synthesis pathway of bacteria, making it an attractive target for antimicrobial agents.
| Compound/Derivative | Target Protein | IC50 (µg/mL) | Reference |
| Compound 16b | DHPS | 7.85 | [13] |
| Compound 16a | DHPS | 11.17 | [13] |
| Compound 16c | DHPS | 11.03 | [13] |
| Sulfadiazine (Standard) | DHPS | 7.13 | [13] |
Experimental Protocols: A Look into the Methodology
The accuracy and reliability of molecular docking studies are heavily dependent on the methodologies employed. The following sections outline the typical experimental and computational protocols used in the cited studies.
Molecular Docking Workflow
A generalized workflow for the comparative docking studies of benzothiazole derivatives is illustrated below.
References
- 1. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprems.com [ijprems.com]
- 4. Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07810A [pubs.rsc.org]
- 5. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpbs.com [ijpbs.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]
Bridging the Gap: A Comparative Guide to In-Silico and In-Vitro Analysis of 2-Hydrazino-6-methyl-1,3-benzothiazole Activity
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive comparison of in-silico and in-vitro methodologies for evaluating the biological activity of 2-hydrazino-6-methyl-1,3-benzothiazole and its derivatives. By presenting objective data and detailed experimental protocols, this document aims to facilitate a deeper understanding of how computational predictions correlate with experimental outcomes in the early stages of drug discovery.
The journey of a potential drug candidate from a chemical structure to a therapeutic agent is a meticulous process. For heterocyclic compounds like this compound, which belong to a class known for a wide spectrum of biological activities, this journey often begins with computational screening.[1] These in-silico methods allow for the rapid assessment of a molecule's potential to interact with biological targets, paving the way for more targeted and efficient in-vitro experimentation. This guide will explore the interplay between these two crucial phases of research.
A Comparative Workflow: From Prediction to Validation
The synergy between in-silico and in-vitro studies is fundamental to modern drug discovery. The process typically begins with computational models to predict the biological activity and pharmacokinetic properties of a compound. Promising candidates are then synthesized and subjected to laboratory-based in-vitro assays to validate the initial predictions. A strong correlation between the in-silico and in-vitro results strengthens the case for further development of the compound.
Caption: A streamlined workflow illustrating the progression from in-silico prediction to in-vitro validation.
Quantitative Data Summary: In-Silico vs. In-Vitro Results
The following table presents a compilation of data from various studies on benzothiazole derivatives, showcasing the comparison between computational predictions (binding affinity) and experimental results (biological activity). This data provides a reference for what researchers might expect when studying this compound.
| Derivative Class | Biological Target | In-Silico Binding Affinity (kcal/mol) | In-Vitro Activity |
| Benzothiazine-hydrazone | α-glucosidase | -7.5 to -9.0 | IC50: 16.90 - 42.59 µM[2][3] |
| 6-fluoro-triazolo-benzothiazole | Tubulin | -7.8 to -8.1 | Potent antimitotic activity[4] |
| Thiazolylhydrazine-piperazine | MAO-A | -8.5 to -9.2 | IC50: 0.057 - 0.117 µM[5] |
| 1,3-benzothiazole-2-amine | GABA-AT | -5.8 to -6.6 | Potentially higher affinity than reference drug[6] |
| 2-hydrazinyl-4-phenyl-1,3-thiazole | Candida albicans | (Not specified) | MIC: 3.9 µg/mL[7] |
Detailed Experimental Protocols
A clear and detailed methodology is crucial for the reproducibility of scientific findings. Below are the typical protocols for key in-silico and in-vitro experiments cited in the literature for benzothiazole derivatives.
In-Silico Experimental Protocols
1. Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][3]
-
Objective: To predict the binding affinity and interaction patterns of this compound with a specific protein target.
-
Protocol:
-
Protein Preparation: The three-dimensional structure of the target protein is retrieved from a repository like the Protein Data Bank (PDB). All water molecules and non-essential ligands are removed, and hydrogen atoms are added.
-
Ligand Preparation: The 2D structure of the benzothiazole derivative is created using chemical drawing software and then converted to a 3D format. The structure is optimized and its energy is minimized using a suitable force field (e.g., MMFF94).[4]
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Simulation: Software such as AutoDock Vina or PyRx is used to perform the docking.[4][6] The program systematically searches for the best binding poses of the ligand within the grid box and scores them based on a scoring function. The output is a binding affinity value, typically in kcal/mol.
-
Interaction Analysis: The best-scoring poses are visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.
-
2. ADMET Analysis
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis predicts the pharmacokinetic properties of a molecule.
-
Objective: To computationally assess the drug-likeness of this compound.
-
Protocol:
-
The chemical structure of the compound is uploaded to a web-based server like SwissADME.[6]
-
The server calculates various physicochemical properties and predicts its ADME profile, including parameters like gastrointestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.
-
In-Vitro Experimental Protocols
1. Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
-
Objective: To determine the potency of this compound against various bacterial and fungal strains.
-
Protocol (Broth Macrodilution Method):
-
A stock solution of the test compound is prepared in a solvent like DMSO.[8]
-
Serial two-fold dilutions of the compound are made in a liquid growth medium (e.g., Mueller-Hinton Broth) in a series of test tubes.[8]
-
Each tube is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).[8][9]
-
The tubes are incubated at an appropriate temperature (e.g., 37°C) for 24 hours.[8]
-
The MIC is visually determined as the lowest concentration of the compound in which there is no turbidity (visible growth).[8]
-
2. Anticancer Cell Viability Assay (IC50 Determination)
The IC50 (half-maximal inhibitory concentration) value represents the concentration of a drug that is required for 50% inhibition in vitro.
-
Objective: To measure the effectiveness of this compound in inhibiting the proliferation of cancer cells.
-
Protocol (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Live cells with active mitochondria will reduce MTT to a purple formazan product.
-
The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength. The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration.
-
Signaling Pathway and Mechanism of Action
The biological activity of benzothiazole derivatives often stems from their ability to interact with and inhibit specific enzymes. The diagram below illustrates a generalized signaling pathway for enzyme inhibition, a common mechanism of action for this class of compounds.
Caption: A diagram showing the inhibitory action of a benzothiazole derivative on a target enzyme and the subsequent cellular response.
By integrating in-silico predictions with robust in-vitro experimental data, researchers can build a strong, evidence-based case for the therapeutic potential of this compound and its analogs, accelerating their journey through the drug discovery pipeline.
References
- 1. Biological evaluation and characterization of benzothiazole derivatives. [wisdomlib.org]
- 2. In-silico modeling and in-vitro studies of 2,1-benzothiazine-2,2-dioxide based hydrazone derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues [pharmacia.pensoft.net]
- 5. mdpi.com [mdpi.com]
- 6. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Benchmark: Novel Benzothiazole Hydrazones Challenge 5-Fluorouracil in Cytotoxicity
For Immediate Release: A comprehensive analysis of emerging benzothiazole hydrazone compounds reveals significant cytotoxic potential against various cancer cell lines, positioning them as noteworthy alternatives to the conventional chemotherapeutic agent, 5-fluorouracil (5-FU). This guide presents a comparative overview of their cytotoxic efficacy, delves into their distinct mechanisms of action, and provides standardized protocols for in vitro cytotoxicity assessment.
In the relentless pursuit of more effective and selective anticancer agents, researchers have turned their attention to the versatile scaffold of benzothiazole and its derivatives. Among these, benzothiazole hydrazones have emerged as a promising class of compounds with potent cytotoxic activities. This guide provides a head-to-head comparison of the cytotoxic profiles of novel benzothiazole hydrazones against the established antimetabolite, 5-fluorouracil.
Quantitative Cytotoxicity Analysis: A Comparative Overview
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzothiazole Hydrazones | Thiazolidinone Hybrid (4a) | C6 (Rat Brain Glioma) | 0.03 | Cisplatin | 0.03 |
| Thiazolidinone Hybrid (4d) | C6 (Rat Brain Glioma) | 0.03 | Cisplatin | 0.03 | |
| Benzothiazole-2-thiol Derivative (7e) | SKRB-3 (Breast Cancer) | 0.0012 | - | - | |
| Benzothiazole-2-thiol Derivative (7e) | SW620 (Colon Adenocarcinoma) | 0.0043 | - | - | |
| Benzothiazole-2-thiol Derivative (7e) | A549 (Lung Adenocarcinoma) | 0.044 | - | - | |
| Benzothiazole-2-thiol Derivative (7e) | HepG2 (Hepatocellular Carcinoma) | 0.048 | - | - | |
| Benzamide Derivative (41) | Various | 1.1 - 8.8 | Cisplatin | - | |
| Benzamide Derivative (42) | Various | 1.1 - 8.8 | Cisplatin | - | |
| Oxothiazolidine Derivative (53) | HeLa (Cervical Cancer) | 9.76 | Cisplatin | - | |
| 5-Fluorouracil (5-FU) | 5-FU | A549 (Lung Adenocarcinoma) | 10.32 | - | - |
| 5-FU | MCF-7 (Breast Cancer) | 1.71 | - | - | |
| 5-FU | Caco-2 (Colorectal Adenocarcinoma) | 20.22 | - | - |
Deciphering the Mechanisms: Diverse Pathways to Cell Death
The cytotoxic effects of benzothiazole hydrazones and 5-fluorouracil are rooted in distinct and varied molecular mechanisms. Understanding these pathways is crucial for the rational design of future anticancer therapies.
Benzothiazole Hydrazones: A Multi-pronged Attack
Novel benzothiazole hydrazones exhibit a range of cytotoxic mechanisms, often involving the induction of apoptosis through multiple signaling cascades.
One prominent mechanism is the inhibition of Epidermal Growth Factor Receptor (EGFR) , a key regulator of cell growth and proliferation. By blocking EGFR, these compounds can halt downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, ultimately leading to cell cycle arrest and apoptosis.[1]
Furthermore, many benzothiazole derivatives have been shown to induce apoptosis through the mitochondrial (intrinsic) pathway .[2][3] This involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[4]
5-Fluorouracil: A Classic Antimetabolite Approach
The cytotoxic mechanism of 5-FU is well-established and primarily targets nucleotide synthesis and function. As a pyrimidine analog, 5-FU is metabolized within the cell into several active compounds.
The main active metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase (TS), inhibiting its function. This blockade of TS depletes the cell of thymidine, a crucial component for DNA synthesis and repair, leading to "thymineless death". Additionally, other metabolites of 5-FU, such as fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively, leading to dysfunction and damage of these nucleic acids and contributing to its cytotoxic effect.
Standardized Experimental Protocols for Cytotoxicity Assessment
To ensure reproducibility and comparability of cytotoxicity data, standardized in vitro assays are essential. The following are detailed protocols for two commonly used methods: the MTT and LDH assays.
Experimental Workflow: A General Overview
The general workflow for in vitro cytotoxicity testing involves cell culture, treatment with the test compounds, and subsequent measurement of cell viability or death.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Target cancer cells
-
Complete cell culture medium
-
Benzothiazole hydrazones and 5-fluorouracil stock solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 N HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole hydrazones and 5-fluorouracil in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the amount of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. LDH is a stable enzyme and its presence in the medium is a marker of cell membrane damage and cytotoxicity.
Materials:
-
Target cancer cells
-
Complete cell culture medium
-
Benzothiazole hydrazones and 5-fluorouracil stock solutions
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well flat-bottom microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period at 37°C and 5% CO2.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (substrate and assay buffer) to each well containing the supernatant according to the kit's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the spontaneous LDH release from the treatment-induced and maximum LDH release values. Determine the IC50 value from a dose-response curve.
References
- 1. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Hydrazino-6-methyl-1,3-benzothiazole: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Hydrazino-6-methyl-1,3-benzothiazole (CAS No. 20174-69-0), a chemical compound utilized in various research and development applications. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.
Immediate Safety and Hazard Profile
This compound is classified as a hazardous substance. All personnel handling this compound must be familiar with its hazard profile and adhere to strict safety protocols. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound:
| Hazard Class | GHS Classification | Description |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Transport of Dangerous Goods | UN 2811 | Toxic Solid, Organic, N.O.S. |
| Hazard Class 6.1 | Toxic Substance | |
| Packing Group III |
Data sourced from supplier safety information.
Due to the toxic nature of this compound, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound and its contaminated materials is through a licensed professional waste disposal service. The primary recommended disposal technique is incineration.
Step 1: Collection and Storage of Waste
-
Collect waste this compound and any materials contaminated with it (e.g., filter paper, gloves, vials) in a dedicated, clearly labeled, and sealed waste container.
-
The container must be compatible with the chemical and appropriately labeled with the full chemical name, CAS number, and relevant hazard symbols.
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
Step 2: Engage a Licensed Waste Disposal Service
-
Contact a certified hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.
-
Provide the waste disposal company with a full safety data sheet (SDS) or all available safety information for this compound to ensure they can handle and transport the waste safely and in compliance with regulations.
Step 3: Incineration
-
The licensed disposal service will transport the waste to a permitted hazardous waste incineration facility.
-
Incineration at high temperatures is the preferred method for the complete destruction of this organic compound. While a specific safety data sheet with detailed disposal instructions was not available, the disposal method for a similar compound, 2-Hydrazino-4-methylbenzothiazole, is incineration.
Step 4: Spill Management
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep up the solid material and place it in the designated hazardous waste container.
-
Avoid generating dust. If the spill involves a solution, absorb it with an inert material (e.g., vermiculite, sand) and place it in the waste container.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water. All cleaning materials should also be disposed of as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This procedural guidance is based on the known hazards of this compound and general best practices for the disposal of toxic organic chemicals. Always consult your institution's environmental health and safety (EHS) department for specific local regulations and requirements.
Personal protective equipment for handling 2-Hydrazino-6-methyl-1,3-benzothiazole
Essential Safety and Handling Guide for 2-Hydrazino-6-methyl-1,3-benzothiazole
Disclaimer: No comprehensive Safety Data Sheet (SDS) was found for this compound (CAS 20174-69-0). The following information is compiled from various sources providing basic safety data for this specific compound and from SDSs of closely related structural analogs such as 2-Hydrazino-4-methylbenzothiazole. Researchers should handle this chemical with caution and perform their own risk assessment.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.
Hazard Identification and Classification
Based on available data, this compound is classified as a hazardous substance.
GHS Hazard Information:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed.[1] | |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation.[1] | |
| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation.[1] |
Note: The GHS information is based on data provided for CAS number 20174-69-0 by chemical suppliers.[1] A closely related compound, 2-Hydrazino-4-methylbenzothiazole, is also classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled, in addition to causing skin and eye irritation.[2]
Transportation Information:
| UN Number | Class | Packing Group |
| 2811 | 6.1 (Toxic Solids) | III |
Source: BLD Pharm[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is crucial to minimize exposure risk.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield. | Protects against splashes and dust particles.[3][4] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact. Gloves must be inspected before use and disposed of properly.[5] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for significant exposure, consider a chemical-resistant apron or suit. | Minimizes skin exposure.[3] |
| Respiratory Protection | For operations generating dust, use a NIOSH-approved N95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection or when vapors may be generated, use a respirator with appropriate cartridges (e.g., OV/AG/P99 in the US or ABEK-P2 in the EU).[5] | Protects against inhalation of harmful dust or vapors. |
Operational and Handling Protocol
A systematic approach to handling this compound will ensure laboratory safety.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
2. Handling Procedures:
-
Avoid Dust Formation: Handle the solid material carefully to prevent dust generation.[5]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3]
-
Avoid Inhalation: Do not breathe dust or vapors.[6]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
3. Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][6]
-
Store in a locked cabinet or an area accessible only to authorized personnel.
Safe Handling Workflow
References
- 1. 20174-69-0|2-Hydrazinyl-6-methylbenzo[d]thiazole|BLD Pharm [bldpharm.com]
- 2. Benzothiazole, 2-hydrazinyl-4-methyl- | C8H9N3S | CID 88394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. 2-Hydrazinobenzothiazole 97 615-21-4 [sigmaaldrich.com]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
